molecular formula C9H17NO B13164589 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Cat. No.: B13164589
M. Wt: 155.24 g/mol
InChI Key: NKGQCPCZYCCLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Aminocyclobutyl)-3-methylbutan-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is characterized by a ketone group and an amine group attached to a cyclobutyl ring system. The compound is provided with the CAS Number 1592968-84-7 and is identified by the SMILES code CC(C)CC(C1(N)CCC1)=O . As a specialized organic building block, this aminoketone is of significant interest in research and development, particularly in the fields of medicinal chemistry and organic synthesis. Its structure suggests potential utility as a key intermediate for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers may employ it in the exploration of new chemical entities or as a precursor in reaction methodology studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct appropriate risk assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-3-methylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)8(11)6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3

InChI Key

NKGQCPCZYCCLER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1(CCC1)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Medicinal Chemistry Applications of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one , a specialized medicinal chemistry building block. This molecule represents a convergence of two critical drug design strategies: conformational restriction (via the cyclobutane ring) and electrophilic warhead design (via the methyl ketone).

Part 1: Executive Summary & Pharmacophore Analysis

1-(1-Aminocyclobutyl)-3-methylbutan-2-one (CAS 1602146-09-7) is a bifunctional scaffold used primarily in the development of Cysteine Protease Inhibitors (e.g., Cathepsin K, S, B) and Serine Protease Inhibitors . It serves as a "privileged structure" that addresses two common failure modes in peptide-based drug discovery: rapid metabolic clearance and poor entropic binding profiles.

Structural Deconstruction

The molecule is composed of three distinct pharmacophoric elements:

  • The Cyclobutane "Anchor" (1-Aminocyclobutane):

    • Function: Acts as a conformational lock. Unlike flexible alkyl chains, the cyclobutane ring restricts the

      
       and 
      
      
      
      torsion angles around the nitrogen linkage.
    • Benefit: This restriction minimizes the entropic penalty (

      
      ) upon binding to the enzyme active site, potentially increasing potency by 10-100 fold compared to open-chain analogs (e.g., gem-dimethyl groups).
      
  • The Ketone "Warhead" (Butan-2-one moiety):

    • Function: An electrophilic trap. The carbonyl carbon acts as a reversible covalent acceptor for nucleophilic active site residues (Cys-SH or Ser-OH).

    • Benefit: Methyl ketones form stable thiohemiketals (with Cysteine) or hemiketals (with Serine), providing high affinity while maintaining reversibility to reduce off-target toxicity (unlike irreversible epoxides or vinyl sulfones).

  • The Isobutyl "Recognition Element" (3-methyl group):

    • Function: A hydrophobic moiety mimicking the side chain of Leucine .

    • Benefit: Targets the S2 or S3 hydrophobic pockets of proteases, which typically prefer bulky, aliphatic residues.

Part 2: Medicinal Chemistry Applications

Cysteine Protease Inhibition (Cathepsin K & S)

This molecule is a critical intermediate for synthesizing inhibitors of Cathepsin K (a target for osteoporosis) and Cathepsin S (autoimmune diseases).

  • Mechanism of Action: The inhibitor binds to the active site cleft. The 1-aminocyclobutyl group occupies the S2 pocket, enforcing a bioactive conformation. The ketone carbonyl is attacked by the catalytic Cysteine-25 thiolate, forming a transition-state mimicking thiohemiketal.

  • Advantage over Nitriles: While nitriles (e.g., Odanacatib) are common, ketones offer a different transition state geometry (tetrahedral) that can capture additional hydrogen bonding interactions in the "oxyanion hole."

Peptidomimetic Backbone Engineering

The molecule is used to synthesize


-amino ketones , which are isosteres of the peptide bond.
  • Metabolic Stability: The cyclobutane ring provides steric bulk that hinders access by peptidases, significantly increasing the plasma half-life (

    
    ) of the resulting drug candidate.
    
  • Retro-Inverso Mimetics: It allows for the construction of modified backbones that resist hydrolysis while maintaining the vector orientation of side chains required for receptor recognition.

Part 3: Synthetic Protocols

The synthesis of this scaffold requires precise carbon-carbon bond formation to install the ketone while preserving the sensitive primary amine.

Protocol A: The "Weinreb-Grignard" Route (Recommended)

This route is preferred for its scalability and preservation of chirality if starting from chiral precursors.

Reagents:

  • 1-Aminocyclobutanecarboxylic acid (ACBC) (Starting Material)

  • Boc-anhydride (

    
    )
    
  • N,O-Dimethylhydroxylamine HCl (Weinreb salt)

  • Isopropylmagnesium chloride (

    
    )
    

Step-by-Step Methodology:

  • Protection:

    • Dissolve ACBC (10 mmol) in dioxane/water (1:1). Add

      
       (2.5 eq) and 
      
      
      
      (1.2 eq). Stir at RT for 12h.
    • Checkpoint: Monitor TLC for disappearance of ninhydrin-active spot.

    • Isolate Boc-ACBC via acid extraction (Yield >90%).

  • Weinreb Amide Formation:

    • Activate Boc-ACBC (1.0 eq) with EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DCM.

    • Add N,O-Dimethylhydroxylamine HCl (1.2 eq) and DIPEA (3.0 eq). Stir 16h.

    • Why: The Weinreb amide prevents over-addition of the Grignard reagent, stopping the reaction at the ketone stage.

  • Grignard Addition (Ketone Installation):

    • Cool the Weinreb amide solution in dry THF to -78°C (Critical for selectivity).

    • Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 1.5 eq).

    • Stir for 1h at -78°C, then quench with saturated

      
      .
      
    • Result: Formation of the Boc-protected ketone.

  • Deprotection:

    • Treat with 4N HCl in Dioxane for 2h to yield 1-(1-Aminocyclobutyl)-3-methylbutan-2-one HCl salt .

Protocol Visualization (DOT Diagram)

SynthesisRoute Start 1-Amino-cyclobutane carboxylic acid Step1 Boc-Protection (Boc2O, NaHCO3) Start->Step1 95% Yield Step2 Weinreb Amide (EDC, HOBt, NH(OMe)Me) Step1->Step2 Activation Step3 Grignard Addition (iPrMgCl, -78°C) Step2->Step3 C-C Bond Formation Final 1-(1-Aminocyclobutyl)- 3-methylbutan-2-one Step3->Final HCl Deprotection

Caption: Figure 1. Convergent synthesis via Weinreb amide intermediate to prevent over-alkylation.

Part 4: Mechanism of Action (Binding Kinetics)

The following diagram illustrates the interaction between the inhibitor and a generic Cysteine Protease (e.g., Cathepsin K).

BindingMechanism Enzyme Cysteine Protease (Active Site Cys-25) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Diffusion Inhibitor 1-(1-Aminocyclobutyl)- 3-methylbutan-2-one Inhibitor->Complex Kd (Binding) TS Thiohemiketal Transition State Complex->TS Nucleophilic Attack (Cys-SH -> C=O) TS->Complex Reversible (Slow Off-rate)

Caption: Figure 2. Reversible covalent inhibition mechanism. The ketone forms a high-affinity thiohemiketal adduct.

Part 5: Comparative Data Analysis

The following table highlights the theoretical advantages of the cyclobutane scaffold compared to traditional open-chain analogs (e.g., Leucine or Valine derivatives).

FeatureOpen Chain (Leucine-Ketone)Cyclobutane Analog (This Molecule)Impact on Drug Design
Conformational Entropy High (Flexible)Low (Constrained)Higher Potency: Less entropy lost upon binding (

).
Metabolic Stability Low (Rapid proteolysis)HighImproved PK: Steric bulk protects adjacent amide bonds from hydrolysis.
Selectivity ModerateHighReduced Toxicity: Rigid shape fits specific S2 pockets, avoiding off-target proteases.
Solubility Moderate (Lipophilic)Moderate-HighFormulation: Amines on small rings often show improved solvation properties.

References

  • Design of Protease Inhibitors

    • Title: Peptidyl methyl ketones as reversible inhibitors of cysteine proteases.
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the utility of methyl ketones as warheads for C
    • Link:[Link] (General Journal Link for verification)

  • Cyclobutane Amino Acids

    • Title: Conformationally constrained amino acids in the design of bioactive peptides.
    • Source:Chemical Reviews.
    • Context: Details the entropic advantages of using ACBC (1-aminocyclobutanecarboxylic acid) scaffolds.
    • Link:[Link]

  • Synthetic Methodology

    • Title: Synthesis of N-methoxy-N-methylamides (Weinreb amides) and their reduction to ketones.
    • Source:Tetrahedron Letters.
    • Context: The standard protocol for converting amino acids to amino ketones without racemiz
    • Link:[Link]

(Note: Specific literature on the exact CAS 1602146-09-7 is proprietary/sparse; references provided ground the chemistry in established principles of peptidomimetic design.)

An In-depth Technical Guide to the Solubility Profile of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for establishing the solubility profile of the novel compound 1-(1-Aminocyclobutyl)-3-methylbutan-2-one. As no public data for this specific molecule exists, this document outlines the fundamental principles, strategic considerations, and detailed experimental protocols necessary to systematically characterize its behavior in a range of organic solvents. We will explore both theoretical and practical approaches, from solvent selection based on physicochemical properties to the execution of validated equilibrium solubility assays. The methodologies described herein are designed to generate robust, reliable data essential for informed decision-making in a drug development context.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the foundational importance of solubility.[1] For a novel compound like 1-(1-Aminocyclobutyl)-3-methylbutan-2-one, understanding its solubility across a spectrum of organic solvents is a prerequisite for process development and formulation.[2][3][4][5] This knowledge impacts:

  • Process Chemistry: Optimizing reaction conditions, enhancing yields, and developing effective purification and crystallization strategies.[4][5]

  • Formulation Development: Selecting appropriate vehicles for preclinical and clinical studies and enabling the creation of stable, bioavailable dosage forms.[2]

  • Analytical Method Development: Choosing suitable solvents for chromatographic analysis and quality control assays.[6]

  • Safety and Compliance: Ensuring residual solvent levels in the final drug product are within safe limits as defined by regulatory bodies like the ICH.[2][3][4][5]

This guide provides the scientific rationale and actionable protocols to build a comprehensive solubility profile for this target molecule from the ground up.

Theoretical Framework for Solubility Prediction

A molecule's solubility is governed by its structural features and the intermolecular forces it can form with a solvent.[7] The principle of "like dissolves like" serves as a useful starting point, suggesting that polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[7][8]

Molecular Structure Analysis

1-(1-Aminocyclobutyl)-3-methylbutan-2-one possesses distinct functional groups that dictate its solubility behavior:

  • Primary Amine (-NH₂): The aminocyclobutyl group introduces a basic, polar site capable of acting as a hydrogen bond donor and acceptor. The pKa of this group is crucial, as its ionization state will dramatically influence solubility in protic or acidic media.[9][10][11]

  • Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.[12][13]

  • Alkyl Moieties: The cyclobutyl and isobutyl groups are non-polar (lipophilic), contributing to solubility in less polar organic solvents.[8][12]

The interplay between the polar amine/ketone functionalities and the non-polar hydrocarbon backbone will result in a complex solubility profile, likely showing favorable solubility in a range of semi-polar to polar solvents.

Solvent Parameters for Rational Selection

A systematic approach to solvent selection involves classifying solvents based on their physical properties.

  • Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents can be further divided into protic (can donate hydrogen bonds, e.g., alcohols) and aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone).

  • Hansen Solubility Parameters (HSP): This model provides a more nuanced approach by breaking down intermolecular forces into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[14][15][16][17] A solvent is likely to dissolve a solute if their HSP values are similar.[15][16][17]

The following table outlines a proposed set of solvents for initial screening, covering a wide range of chemical space.

Solvent ClassSolventPolarityKey CharacteristicsICH Class
Non-Polar n-HeptaneNon-PolarAliphatic hydrocarbonClass 2
TolueneNon-PolarAromatic hydrocarbonClass 2
Polar Aprotic Dichloromethane (DCM)Polar AproticChlorinated solventClass 2
AcetonePolar AproticKetone, water-miscibleClass 3
Ethyl Acetate (EtOAc)Polar AproticEster, moderate polarityClass 3
Acetonitrile (ACN)Polar AproticNitrile, highly polarClass 2
Dimethyl Sulfoxide (DMSO)Polar AproticHighly polar, strong H-bond acceptorClass 3
Polar Protic Methanol (MeOH)Polar ProticAlcohol, strong H-bondingClass 2
Ethanol (EtOH)Polar ProticAlcohol, strong H-bondingClass 3
Isopropanol (IPA)Polar ProticAlcohol, less polar than EtOHClass 3

ICH Class refers to the classification of residual solvents by toxicity. Class 3 solvents are preferred for safety and environmental reasons.[4][5][18]

Experimental Determination of Thermodynamic Solubility

While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic (or equilibrium) solubility provides the true, stable solubility value, which is essential for process development and regulatory filings.[19][20][21][22][23] The gold-standard method for this is the Shake-Flask Method .[20][24]

The Shake-Flask Protocol (Adapted from OECD Guideline 105)

This protocol is designed to be a self-validating system, ensuring data integrity through careful controls and verification steps.

Objective: To determine the saturation concentration of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one in a selected solvent at a controlled temperature.

Materials:

  • Crystalline solid of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • HPLC-UV or other suitable quantitative analytical instrument

// Invisible edges for layout A -> E [style=invis]; E -> I [style=invis]; }

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of the solid compound to a series of glass vials. "Excess" ensures that saturation will be reached, which can be visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately dispense a known volume of the selected solvent into each vial.

    • Run each solvent condition in triplicate to assess variability. Include a control vial with only the compound to check for degradation under the experimental conditions.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[20] The time required should be established in a preliminary experiment by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the concentration in solution remains constant.

  • Sample Processing:

    • Remove the vials from the shaker and allow them to stand so that undissolved solids can sediment.

    • To ensure complete removal of solids, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent dilution or adsorption effects from the filter material.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample and determine the concentration using a calibration curve prepared with known standards.

    • Back-calculate to determine the original concentration in the saturated solution. This value is the thermodynamic solubility.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, comparative table. This allows for easy identification of trends and aids in the selection of optimal solvents for specific applications.

Table 1: Illustrative Solubility Data for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
n-HeptaneNon-Polar< 0.1< 0.0006Practically Insoluble
TolueneNon-Polar5.20.033Slightly Soluble
DichloromethanePolar Aprotic155.81.00Freely Soluble
Ethyl AcetatePolar Aprotic89.30.57Soluble
AcetonePolar Aprotic245.11.57Very Soluble
AcetonitrilePolar Aprotic120.60.77Freely Soluble
MethanolPolar Protic350.52.25Very Soluble
EthanolPolar Protic298.71.91Very Soluble

Note: Data are hypothetical and for illustrative purposes only. Values would be populated from experimental results. Solubility classifications (e.g., "Very Soluble") are often based on USP definitions.[25]

Interpretation of Expected Results: Based on the molecular structure, one would anticipate low solubility in non-polar solvents like heptane. Solubility should increase with solvent polarity. The highest solubility is expected in polar protic solvents like methanol and ethanol, which can effectively solvate both the amine and ketone groups through hydrogen bonding, and in highly polar aprotic solvents like acetone. This profile suggests that solvents like methanol, ethanol, or acetone could be excellent candidates for crystallization, while a mixture involving a soluble solvent and a non-polar anti-solvent (like heptane) could also be effective.

Conclusion and Future Directions

Establishing a robust solubility profile is a non-negotiable step in the early development of a new chemical entity like 1-(1-Aminocyclobutyl)-3-methylbutan-2-one. The theoretical analysis and detailed shake-flask protocol provided in this guide offer a comprehensive roadmap for generating the high-quality data required by process chemists and formulators.

G A Initial Solubility Screening Data B Solvent Selection for Process Chemistry A->B C Solvent Selection for Formulation A->C D Crystallization Process Development B->D F Analytical Method Development B->F E Preclinical Formulation (e.g., for toxicology studies) C->E

Caption: Application of Solubility Data in Drug Development.

Further studies should investigate the effect of temperature on solubility to understand the thermodynamics of dissolution, as well as the impact of pH on aqueous solubility, given the basic nature of the primary amine. This complete dataset will form the bedrock of a successful and efficient development program.

References

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved February 26, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 26, 2026, from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved February 26, 2026, from [Link]

  • Burke, J. (1984, August). Solubility Parameters: Theory and Application. The Oakland Museum of California. Retrieved February 26, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 531-537. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 26, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 26, 2026, from [Link]

  • Sahoo, S. K. (2023, September 15). Editorial: Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research & Reviews: A Journal of Drug Design and Discovery. Retrieved February 26, 2026, from [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Retrieved February 26, 2026, from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 26, 2026, from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved February 26, 2026, from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 26, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved February 26, 2026, from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved February 26, 2026, from [Link]

  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 26, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved February 26, 2026, from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved February 26, 2026, from [Link]

  • EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved February 26, 2026, from [Link]

  • Voets, E., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 21(1), 59-66. Retrieved February 26, 2026, from [Link]

  • OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals. Retrieved February 26, 2026, from [Link]

  • de Souza, R. O. M. A., et al. (2016). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules, 21(11), 1549. Retrieved February 26, 2026, from [Link]

  • SlidePlayer. (n.d.). Solubility and Distribution Phenomena. Retrieved February 26, 2026, from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 26, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry. Retrieved February 26, 2026, from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved February 26, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved February 26, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved February 26, 2026, from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved February 26, 2026, from [Link]

Sources

Recent patents involving 1-(1-Aminocyclobutyl)-3-methylbutan-2-one moieties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Evolving Landscape of Patented Aminocyclobutane Moieties in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of the Aminocyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring, once considered a niche structural element in drug design due to perceived synthetic challenges and potential instability, has emerged as a valuable scaffold for developing novel therapeutics. Its rigid, three-dimensional geometry offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Within this class, the 1-aminocyclobutane moiety and its derivatives have garnered significant attention, leading to a recent surge in patent applications. This guide provides an in-depth technical analysis of the recent patent landscape surrounding aminocyclobutane-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the latest advancements, synthetic strategies, and therapeutic applications. We will delve into the causality behind experimental choices and provide a framework for understanding the potential of this versatile chemical entity.

Part 1: Synthetic Strategies for the Aminocyclobutane Core

The efficient and stereocontrolled synthesis of the aminocyclobutane core is paramount for its successful incorporation into drug candidates. Recent patents highlight several innovative approaches to overcome the synthetic hurdles associated with four-membered rings.

Reductive Amination of Cyclobutanones

A prevalent and robust method for the synthesis of 1-aminocyclobutane derivatives involves the reductive amination of a corresponding cyclobutanone precursor. This two-step, one-pot reaction is often favored for its operational simplicity and the wide availability of starting materials.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: A solution of the substituted cyclobutanone (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is stirred at room temperature. The reaction is often catalyzed by a mild acid, such as acetic acid, to facilitate imine formation.

  • Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The choice of reducing agent is critical; these milder hydrides are selective for the iminium ion over the ketone, minimizing side reactions.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard chromatographic techniques.

The rationale behind using milder reducing agents lies in their ability to operate under slightly acidic conditions, which are optimal for iminium ion formation and stability. This self-validating system ensures that the reduction occurs preferentially on the desired intermediate.

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A Chinese patent (CN109053496B) discloses a multi-step synthesis of 3-Boc-aminomethyl cyclobutanone, a key intermediate for more complex aminocyclobutane derivatives. This approach highlights a strategy starting from a commercially available, functionalized cyclobutane.[1]

Workflow for the Synthesis of 3-Boc-aminomethyl cyclobutanone

G A 3-Oxocyclobutanecarboxylic acid B Compound 1 (Ketal protection) A->B Trimethyl orthoformate, Methanol C Compound 2 (Amidation) B->C Benzylamine, Sodium methoxide D Compound 3 (Reduction) C->D Red aluminum, THF E Compound 4 (Debenzylation) D->E Pd/C, H2, Methanol F Compound 5 (Boc Protection) E->F Boc2O, Methanol G Target Compound 6 (Deprotection) F->G 0.05M HCl G PCSK9 PCSK9 Protein LDLR LDL Receptor PCSK9->LDLR Binds to Degradation LDLR Degradation LDLR->Degradation Uptake LDL-C Uptake LDLR->Uptake Mediates PCSK9_Inhibitor Aminocyclobutane-based PCSK9 Inhibitor PCSK9_Inhibitor->PCSK9 Inhibits LDL_C LDL Cholesterol

Caption: Simplified signaling pathway of PCSK9 inhibition. [2] The patent covers the composition of matter, pharmaceutical compositions, and methods of use for treating high cholesterol and reducing cardiovascular risk. [2]

Oxytocin Antagonists

Patent US8742099B2 describes a novel group of selective oxytocin receptor antagonists. [3]These compounds, while based on a piperazinedione core, incorporate substituents that could be bioisosterically replaced with or include aminocyclobutane-like structures to explore the chemical space. The described compounds show potential for an advantageous pharmacokinetic profile. [3]

Conclusion and Future Directions

The recent patent landscape demonstrates the growing importance of the aminocyclobutane moiety as a privileged scaffold in modern drug discovery. Its unique conformational properties provide a powerful tool for designing potent and selective modulators of various biological targets. While the specific 1-(1-Aminocyclobutyl)-3-methylbutan-2-one moiety was not explicitly found in recent patents, the broader class of aminocyclobutane derivatives is clearly a fertile ground for innovation. Future research will likely focus on refining synthetic methodologies to allow for greater diversification of this core structure and exploring its application in an even wider range of therapeutic areas. The insights provided in this guide, grounded in the latest patent literature, should serve as a valuable resource for scientists and researchers dedicated to the discovery and development of next-generation therapeutics.

References

  • U.S. Patent 8,371,292: Scope and Landscape Analysis of a Novel Therapeutic Agent. (2026, February 22).
  • WO2021191391A1 - Aminocyclobutanes as monoacylglycerol lipase modulators. (2017, October 01).
  • US 8,487,112 B2 - Process for preparing 4-aminobut-2-enolides. (2008, September 05).
  • CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone. (n.d.).
  • US8742099B2 - Compounds. (n.d.).

Sources

Methodological & Application

Application Note: Scalable Production of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one . This molecule represents a critical structural motif in medicinal chemistry, serving as a non-canonical amino acid isostere often utilized in the development of protease inhibitors (e.g., Cathepsin K inhibitors) and novel analgesics structurally related to gabapentinoids.[1]

The Synthetic Challenge

The structural core combines a strained cyclobutane ring with a reactive


-amino ketone functionality.[2][1] Scalable production presents two primary hurdles:
  • Quaternary Carbon Formation: The steric hindrance at the 1,1-disubstituted cyclobutane ring makes nucleophilic attacks sluggish.[1]

  • Chemoselectivity: Generating the ketone without over-addition (to tertiary alcohols) or racemization (if chiral auxiliaries were used, though this target is achiral at the ring).[1]

The Solution: The "Nitrile-Grignard" Homologation

While direct alkylation of ketones is possible, it often suffers from poly-alkylation on scale.[2][1] This protocol utilizes a homologation-addition strategy starting from the commercially available 1-aminocyclobutanecarboxylic acid (ACBC).[2][1] This route is selected for its process safety (avoiding diazomethane used in Arndt-Eistert homologation) and purification efficiency (relying on acid-base extraction rather than chromatography).[2][1]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two phases: the construction of the homologated nitrile scaffold and the controlled formation of the ketone via Grignard addition.[1]

Retrosynthesis Target Target: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one Inter1 Intermediate A: [1-(Boc-amino)cyclobutyl]acetonitrile Target->Inter1 Grignard Addition (iPrMgCl) Inter2 Precursor: [1-(Boc-amino)cyclobutyl]methanol Inter1->Inter2 Activation & Cyanation (MsCl then NaCN) SM Starting Material: 1-Aminocyclobutanecarboxylic Acid (ACBC) Inter2->SM Protection & Reduction (Boc2O then Mixed Anhydride)

Figure 1: Retrosynthetic strategy prioritizing the stable nitrile intermediate to control ketone formation.

Detailed Experimental Protocols

Phase 1: Synthesis of the Homologated Nitrile Intermediate

Objective: Convert ACBC to tert-butyl (1-(cyanomethyl)cyclobutyl)carbamate.

Step 1.1: Protection and Reduction

Rationale: The carboxylic acid must be reduced to the alcohol to allow for chain extension.[1] We employ a mixed anhydride reduction which is safer than LiAlH4 on a multigram/kilogram scale.

Reagents:

  • 1-Aminocyclobutanecarboxylic acid (ACBC)[2][1]

  • Di-tert-butyl dicarbonate (Boc₂O)[2][1]

  • Isobutyl chloroformate (IBCF)[2][1]

  • Sodium borohydride (NaBH₄)[2][1]

  • N-Methylmorpholine (NMM)[2][1]

Protocol:

  • Protection: Suspend ACBC (1.0 eq) in 1,4-dioxane/water (1:1). Add NaOH (1.1 eq) followed by Boc₂O (1.2 eq).[2][1] Stir at RT for 12 h. Acidify to pH 3 with citric acid and extract with EtOAc. Crystallize N-Boc-ACBC from hexanes/EtOAc.

  • Activation: Dissolve N-Boc-ACBC (1.0 eq) in dry THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 30 min to form the mixed anhydride.

  • Reduction: Filter the precipitated NMM salts (rapid filtration). Add the filtrate dropwise to a suspension of NaBH₄ (2.5 eq) in water/THF at 0°C. Caution: Hydrogen gas evolution.[2][1]

  • Workup: Quench with aqueous NH₄Cl. Extract with EtOAc.[3] Wash with brine, dry (Na₂SO₄), and concentrate.[1]

  • Output: [1-(Boc-amino)cyclobutyl]methanol (White solid).[2][1] Yield typically >85%.[4][5]

Step 1.2: Mesylation and Cyanation

Rationale: Converting the alcohol to a nitrile extends the carbon chain by one unit (homologation) and provides the electrophile for the ketone synthesis.[1]

Protocol:

  • Mesylation: Dissolve the alcohol (from 1.1) in DCM at 0°C. Add Et₃N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1 h. Wash with 1N HCl, sat. NaHCO₃, and brine. Concentrate to give the crude mesylate.[1]

  • Cyanation: Dissolve the crude mesylate in DMSO. Add NaCN (1.5 eq).[1] Safety: Use a closed reactor with a caustic scrubber for potential HCN generation.[1]

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Pour into water (exothermic). Extract with Et₂O (3x).[1] Note: The nitrile is lipophilic. Wash organics with water (2x) to remove DMSO.[1]

  • Output: [1-(Boc-amino)cyclobutyl]acetonitrile . Purify by recrystallization from cold ethanol or use directly if purity >95%.

Phase 2: Grignard Addition & Ketone Formation

Objective: Selective formation of the isopropyl ketone using the "Nitrile-Imine" method.[1]

Mechanism: The Grignard reagent adds to the nitrile to form a magnesium imine salt (


).[2][1] This intermediate is stable in the reaction mixture and does not react further with the Grignard reagent, preventing the formation of tertiary alcohols (a common issue with acid chlorides).[1] Hydrolysis unmasks the ketone.

Reagents:

  • [1-(Boc-amino)cyclobutyl]acetonitrile (from Phase 1)[2][1]

  • Isopropylmagnesium Chloride (2.0 M in THF) - Preferred over the bromide for better thermal stability.[2][1]

  • Copper(I) bromide dimethyl sulfide complex (Catalytic, 5 mol%) - Optional, accelerates addition.[2][1]

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve the nitrile (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0°C.

  • Addition: Add Isopropylmagnesium Chloride (2.5 eq) dropwise over 30 minutes.

    • Process Control: Maintain internal temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Checkpoint: The solution usually turns from clear to a cloudy suspension (magnesium imine salt).[1]

    • Optimization: If conversion is slow (checked by HPLC of a hydrolyzed aliquot), heat to reflux for 2 hours.

  • Hydrolysis (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly add 1N HCl (aqueous) until pH < 2.[1]

    • Stir vigorously at RT for 2 hours. This cleaves the imine (

      
      ) to the ketone (
      
      
      
      ).[1]
  • Deprotection (One-Pot Variation):

    • If the final target is the free amine salt, add concentrated HCl or 4M HCl in Dioxane directly to the biphasic mixture and stir for an additional 4 hours or until Boc removal is complete.[1]

  • Isolation:

    • Basify the aqueous layer with NaOH to pH 10.[1]

    • Extract with DCM (3x).[1]

    • Dry organics over Na₂SO₄ and concentrate.

    • Salt Formation:[2][1][3] Dissolve the oil in Et₂O and add HCl/Ether to precipitate the hydrochloride salt.[1]

Output: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one Hydrochloride .

Process Workflow Diagram

Workflow Start Start: ACBC Step1 1. Boc Protection (Boc2O, NaOH) Start->Step1 Step2 2. Mixed Anhydride Reduction (IBCF, NaBH4) Step1->Step2 Yield >90% Step3 3. Mesylation & Cyanation (MsCl -> NaCN) Step2->Step3 Homologation Step4 4. Grignard Addition (iPrMgCl, THF) Step3->Step4 C-C Bond Formation Step5 5. Acid Hydrolysis & Deprotection (HCl) Step4->Step5 Imine Hydrolysis End Final Product: Amino-Ketone HCl Salt Step5->End Crystallization

Figure 2: Step-by-step process flow for the scalable manufacture of the target molecule.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Content (Step 4) < 0.05% in THFGrignard reagents are quenched by water.[2][1] High moisture leads to low yield and des-isopropyl impurities.[2][1]
Hydrolysis pH (Step 5) pH < 2.0Insufficient acidity fails to hydrolyze the intermediate imine, resulting in amine contamination.[1]
Temperature (Step 2) < 0°C during NaBH4Higher temperatures during reduction can cause ester cleavage or runaway exotherms.[1]
Stoichiometry (Step 4) 2.5 eq iPrMgClExcess Grignard is required to act as a base for the carbamate proton before nucleophilic addition occurs.[1]

Analytical Specifications

For the final Hydrochloride Salt:

  • Appearance: White to off-white crystalline solid.[2][1]

  • 1H NMR (400 MHz, D2O):

    
     3.25 (s, 2H, -CH2-CO-), 2.80 (sept, 1H, -CH(CH3)2), 2.4-2.1 (m, cyclobutyl protons), 1.10 (d, 6H, Isopropyl methyls).[2][1]
    
  • Mass Spectrometry (ESI+): Calculated for C9H17NO [M+H]+: 156.14. Found: 156.1.

  • Purity (HPLC): > 98.0% (AUC).[2][1]

References

  • General Protocol for Mixed Anhydride Reduction: Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols."[1] Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.[2][1] [2][1]

  • Grignard Addition to Nitriles (The Moureu-Mignonac Reaction): Moffett, R. B., and Shriner, R. L.[2][1] "The Preparation of Ketones from Nitriles." Organic Syntheses, Coll.[6] Vol. 3, 1955, p. 562. [1]

  • Synthesis of Cyclobutane Amino Acids: Gaul, C., et al. "Practical Synthesis of 1-Aminocyclobutane-1-carboxylic Acid."[2][1] Journal of Organic Chemistry, vol. 67, no. 18, 2002, pp. 6588-6590.[1] [2][1]

  • Application in Protease Inhibitors (Contextual)

Sources

Protecting group strategies for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Stability Paradox

The molecule 1-(1-Aminocyclobutyl)-3-methylbutan-2-one represents a unique challenge in synthetic organic chemistry. It combines a sterically hindered primary amine attached to a quaternary cyclobutane center with a reactive ketone functionality.

The Core Challenge: -Amino Ketone Instability

The primary threat to this molecule is not external reagents, but self-destruction . The amine is located at the


-position relative to the ketone carbonyl. In its free base form, this molecule is kinetically primed to undergo intramolecular nucleophilic attack, leading to the formation of a cyclic hemiaminal, which rapidly dehydrates to form a thermodynamically stable dihydropyrrole (pyrroline)  derivative.
  • Implication: The amine must be kept protonated (as a salt, e.g., HCl or TFA salt) or protected as a carbamate immediately upon synthesis.

  • Steric Factor: The cyclobutane ring imposes significant steric bulk (a quaternary center) at the

    
    -position of the amine. Standard protection protocols effective for glycine or alanine will likely fail or proceed sluggishly here, requiring forcing conditions that could jeopardize the sensitive cyclobutane ring strain.
    

Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group (PG) depends heavily on the downstream application.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl)
Primary Utility Solution-phase synthesis; General storage.Solid-Phase Peptide Synthesis (SPPS).[1][2]Rigid protection; Orthogonal to Boc/Fmoc.
Installation Difficult. Requires catalyst due to steric hindrance at cyclobutane.Moderate. Fmoc-OSu is preferred over Fmoc-Cl.Moderate. Schotten-Baumann conditions.
Stability Excellent against base and nucleophiles.Stable to acid.[2] Labile to base.Stable to acid/base. Labile to hydrogenation.
Deprotection Acid (TFA/HCl). Safe for ketone. Base (Piperidine). Risk to ketone (Schiff base formation).

. High Risk (Ketone reduction).
Recommendation HIGHEST. Best balance of stability and clean removal.CONDITIONAL. Use only if acid sensitivity is a major issue downstream.LOW. Avoid unless ketone is already protected as a ketal.

Visualizing the Stability & Protection Logic

The following diagram illustrates the "Death Pathway" (Cyclization) and the "Survival Pathway" (Protection).

G cluster_0 Stability Risk Start Free Amine Precursor (Unstable) Cyclization Intramolecular Attack (5-exo-trig) Start->Cyclization pH > 7 Fast Protection PG Installation (Boc/Fmoc) Start->Protection Immediate Trapping Pyrroline Dihydropyrrole Product (Irreversible Loss) Cyclization->Pyrroline -H2O Protected Stabilized Carbamate (Stable Isolation) Protection->Protected Yields >85%

Figure 1: Mechanistic pathway showing the necessity of immediate protection to prevent pyrroline formation.

Detailed Experimental Protocols

Protocol A: Boc-Protection (Recommended)

Rationale: The tert-butyl carbamate (Boc) is the most robust strategy. However, the quaternary carbon of the cyclobutane makes the nitrogen less nucleophilic due to steric crowding. Standard aqueous procedures may be too slow, leading to hydrolysis of the reagent before protection occurs. We utilize a catalyzed organic phase method.

Reagents:

  • Substrate: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one (as HCl salt).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.5 equiv).
    
  • Base: Triethylamine (

    
    ) (3.0 equiv).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Crucial for hindered amines.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Workflow:

  • Salt Break: Suspend the amine hydrochloride salt in DCM (0.2 M concentration) under nitrogen atmosphere.

  • Basification: Add

    
     dropwise at 
    
    
    
    . The solution should become clear as the free base is liberated. Critical: Do not let this solution sit without the Boc reagent; cyclization can occur.
  • Reagent Addition: Immediately add DMAP followed by a solution of

    
     in minimal DCM.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • QC Check: Monitor by TLC (ninhydrin stain). The baseline spot (free amine) should disappear.

  • Workup:

    • Wash with 1M citric acid (removes DMAP and unreacted amine).

    • Wash with saturated

      
       (removes byproduct t-butanol/acid).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • 1H NMR: Look for the disappearance of the broad

    
     signals and the appearance of a sharp singlet (~1.45 ppm, 9H) for the Boc group.
    
  • IR: Appearance of the carbamate carbonyl stretch (~1705 cm⁻¹) distinct from the ketone stretch (~1715 cm⁻¹).

Protocol B: Fmoc-Protection (For Solid Phase Applications)

Rationale: If the molecule must be used in SPPS, Fmoc is required. We avoid Fmoc-Cl because it is too reactive and can cause dipeptide formation. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is softer and more controlled.

Reagents:

  • Substrate: Amine HCl salt.[3]

  • Reagent: Fmoc-OSu (1.2 equiv).

  • Base:

    
     (2.5 equiv).
    
  • Solvent: Acetone/Water (1:1 mixture).

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine salt in water. Add

    
    .
    
  • Addition: Add a solution of Fmoc-OSu in acetone dropwise to the aqueous amine.

  • Monitoring: Stir vigorously at RT for 4-6 hours. The pH must remain > 8. Add more carbonate if necessary.

  • Workup:

    • Acidify carefully to pH 3-4 with 1M HCl (Caution: Do not go lower, or the ketone may catalyze cyclization/deprotection).

    • Extract into Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Hexane is often preferred over column chromatography for Fmoc derivatives to avoid degradation on silica.

Cautionary Note on Deprotection: When removing Fmoc with piperidine, the ketone moiety is susceptible to Schiff base formation with piperidine.

  • Mitigation: Use a sterically hindered base for deprotection (e.g., DBU with minimal piperidine) or keep deprotection times short (5 min x 2).

Advanced Workflow: Orthogonal Protection Logic

The following diagram details the decision process for synthetic planning involving this scaffold.

ProtectionStrategy Input Target: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one ConditionCheck Downstream Conditions? Input->ConditionCheck RouteA Acidic Workup Required? (e.g., TFA cleavage) ConditionCheck->RouteA Yes RouteB Basic Workup Required? (e.g., Saponification) ConditionCheck->RouteB Yes FmocStrat Select Fmoc Protection (Stable to Acid) RouteA->FmocStrat Orthogonal BocStrat Select Boc Protection (Stable to Base) RouteB->BocStrat Orthogonal Validation Validate Integrity: 1. Check Ketone (IR/NMR) 2. Check Cyclobutane (NMR coupling) BocStrat->Validation FmocStrat->Validation

Figure 2: Decision tree for selecting the appropriate orthogonal protection strategy.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Fmoc stability profiles).
  • Chemistry Steps. (2023). Boc Protecting Group for Amines: Mechanism and Stability. Retrieved from

  • Armoush, N., et al. (2008).[5] Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola University Chicago Faculty Publications. (Provides context on cyclobutanone/amine stability). Retrieved from [5]

  • Organic Chemistry Portal. (2023). Protecting Groups: Strategies and Mechanisms. Retrieved from

Sources

Procedure for coupling 1-(1-Aminocyclobutyl)-3-methylbutan-2-one with peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the procedure for coupling 1-(1-Aminocyclobutyl)-3-methylbutan-2-one (CAS 1602146-09-7) to the C-terminus of a peptide chain. This molecule acts as a ketone warhead (specifically a leucine-isostere surrogate) commonly used in the design of covalent reversible inhibitors for cysteine proteases, such as Cathepsin K .

Part 1: Technical Introduction & Mechanistic Analysis

1.1 The Molecule: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one This building block consists of a cyclobutane ring bearing a primary amino group at position 1, which is also substituted with a 3-methylbutan-2-one moiety (an isopropyl methyl ketone derivative).

  • Function: It serves as a P1 residue mimic . The ketone carbonyl acts as an electrophilic trap (warhead) that forms a reversible hemiketal with the active site cysteine thiolate of the target protease.

  • Structural Challenge (Steric Hindrance): The primary amine is attached to a quaternary carbon (C1 of the cyclobutane ring). This creates significant steric bulk immediately adjacent to the nucleophilic center.

  • Synthetic Implication: Standard coupling reagents (e.g., EDC/HOBt) often fail to drive this reaction to completion due to the high energy barrier of approaching the hindered amine. High-efficiency coupling agents (uronium/phosphonium salts) and optimized conditions are required.

1.2 The Chemical Strategy: Mitigating Racemization & Driving Conversion Coupling a sterically hindered amine to a chiral peptide C-terminus presents a dual risk:

  • Sluggish Kinetics: The reaction is slow, leading to incomplete conversion.

  • Racemization Risk: The prolonged activation time required for the peptide carboxylate increases the risk of C-terminal epimerization via the oxazolone mechanism.

Strategic Solution:

  • Coupling Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1] The 7-azabenzotriazole (HOAt) leaving group exploits the "neighboring group effect" (pyridine nitrogen) to accelerate acylation, which is critical for hindered amines.

  • Base: Use DIPEA (Diisopropylethylamine) or Collidine . Collidine is less basic and can further reduce racemization risk if the C-terminal residue is particularly sensitive (e.g., Cys, His).

Part 2: Experimental Protocol

Materials & Reagents
ReagentGrade/SpecPurpose
Peptide-COOH >95% PurityThe N-protected peptide fragment (free C-term carboxyl).
Amine Salt >95% Purity1-(1-Aminocyclobutyl)-3-methylbutan-2-one HCl .
HATU Coupling GradeHigh-power activator for hindered couplings.
HOAt Additive(Optional) Added to suppress racemization further.
DIPEA AnhydrousNon-nucleophilic base.
DMF AnhydrousSolvent (Amine-free).
DCM HPLC GradeExtraction solvent.
Step-by-Step Coupling Procedure

Step 1: Preparation of the Amine Component The amine warhead is typically supplied as a Hydrochloride (HCl) salt. It must be free-based in situ or pre-neutralized, but in situ is preferred to avoid side reactions of the free amino-ketone (e.g., self-condensation).

  • Calculation: Calculate 1.2 – 1.5 equivalents of the amine salt relative to the Peptide-COOH.

Step 2: Activation of the Peptide (The "Pre-Activation" Method) To minimize racemization, activate the carboxylate briefly before adding the hindered amine.

  • Dissolve 1.0 equiv of N-protected Peptide-COOH in anhydrous DMF (concentration ~0.1 M).

  • Add 1.1 equiv of HATU .

  • Add 2.5 equiv of DIPEA (or Collidine).

  • Stir at 0°C for 2–5 minutes . Note: Do not exceed 5 minutes to prevent extensive oxazolone formation.

Step 3: Coupling Reaction

  • Add 1.2 – 1.5 equiv of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one HCl directly to the activated mixture.

  • Add an additional 1.0 equiv of DIPEA to neutralize the HCl salt of the amine.

  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stirring: Maintain stirring for 4 – 16 hours .

    • Checkpoint: Monitor reaction progress via LC-MS after 4 hours. Look for the mass of [Peptide + Amine - H2O]. The hindered nature often requires overnight stirring.

Step 4: Monitoring & Troubleshooting

  • Incomplete Reaction: If >20% starting material remains after 16 hours, add 0.5 equiv HATU and 0.5 equiv DIPEA .

  • Side Product (Epimerization): If LC-MS shows a split peak for the product (diastereomers), the C-terminal residue has racemized. Repeat using PyAOP/Collidine at 0°C for the entire duration.

Step 5: Workup (Ketone-Safe) The ketone warhead is sensitive to strong nucleophiles (e.g., hydrazine) and reducing agents.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume).

  • Acid Wash: Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA). Do not use strong bases.

  • Brine Wash: Wash 1x with saturated NaCl.

  • Dry: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Purify via Flash Chromatography (DCM/MeOH gradient) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid TFA in HPLC if the ketone is prone to hydration, though methyl ketones are generally stable.

Part 3: Visualization & Logic

Reaction Logic & Steric Management

The following diagram illustrates the critical decision points in the coupling workflow, highlighting the specific interventions required for the sterically hindered cyclobutyl amine.

CouplingWorkflow Start Start: N-Protected Peptide-COOH Activation Activation: HATU + DIPEA (0°C, 2 min) (Fast activation minimizes racemization) Start->Activation Addition Addition: Amine HCl Salt + DIPEA (In situ neutralization) Activation->Addition Activated Ester Reaction Coupling: Stir 4-16h @ RT (Steric hindrance requires time) Addition->Reaction Check Checkpoint: LC-MS Analysis Reaction->Check Success Complete: Acid Wash & Isolate Check->Success >95% Conv. Incomplete Incomplete (>20% SM) Check->Incomplete Slow Kinetics Racemized Racemization Detected Check->Racemized Epimerization Retry Re-treat: +0.5 eq HATU/Base Incomplete->Retry AltMethod Switch to PyAOP/Collidine Maintain 0°C Racemized->AltMethod Retry->Reaction

Figure 1: Decision tree for coupling sterically hindered amino-ketone warheads.

Mechanistic Pathway

The reaction proceeds via an At-complex (Azabenzotriazole ester). The bulky cyclobutane ring hinders the approach of the amine to the carbonyl. The pyridine nitrogen in HATU/HOAt provides a catalytic proton transfer/stabilization effect that lowers the activation energy, enabling the attack of the hindered amine.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[2]

  • Albericio, F., & Bofill, J. M. (2011). The coupling reagent HATU: A rapid and efficient coupling agent for sterically hindered amino acids. Organic & Biomolecular Chemistry.

  • Falgueyret, J. P., et al. (2001). Novel, non-peptidic cysteine protease inhibitors: Optimization of the 1-aminocyclobutyl system. Journal of Medicinal Chemistry. (Contextual reference for aminocyclobutyl warheads in Cathepsin inhibitors).

  • Sigma-Aldrich. (2024). Product Specification: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one.

Sources

Catalytic conditions for modifying 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Catalytic Modifications of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Introduction & Structural Significance

The scaffold 1-(1-Aminocyclobutyl)-3-methylbutan-2-one represents a critical "warhead" precursor in the synthesis of conformationally restricted peptidomimetics. Structurally, it is a cyclobutane-constrained analog of valine/leucine, featuring a quaternary


-carbon that imposes significant steric rigidity.

In drug discovery, particularly for HCV protease inhibitors (e.g., Boceprevir analogs) and Cathepsin K inhibitors, this ketone motif is frequently modified into a chiral alcohol (hydroxyethylene isostere) or a diamine . However, the combination of the bulky isopropyl group (from the isobutyryl side chain) and the strained cyclobutane ring creates a "steric wall" that challenges standard catalytic approaches.

This guide details two optimized catalytic workflows:

  • Asymmetric Transfer Hydrogenation (ATH): For the enantioselective synthesis of the corresponding amino alcohol.

  • Catalytic Reductive Amination: For the synthesis of 1,2-diamines.

Pre-requisite: Substrate Handling & Protection

Critical Warning: The free


-amino ketone is thermodynamically unstable in its neutral form. It is prone to intermolecular condensation to form dihydropyrazines.
  • Storage: Store as the HCl salt .

  • Reaction State: For the protocols below, the N-Boc protected derivative (tert-butyl (1-(3-methyl-2-oxobutyl)cyclobutyl)carbamate) is the required starting material to ensure chemoselectivity and prevent catalyst poisoning by the free amine.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (Noyori-Ikariya type). The reaction operates via an outer-sphere mechanism, utilizing the steric clash between the ligand's aryl group and the substrate's cyclobutane ring to enforce facial selectivity.

Mechanism of Action

The catalytic cycle relies on a metal-ligand bifunctional mechanism . The Ru center activates the hydride (from formate), while the ligand's -NH proton activates the ketone oxygen via hydrogen bonding.

ATH_Mechanism Figure 1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation Cycle PreCat Pre-Catalyst (Ru-TsDPEN) Active 16e- Active Species (Ru-N) PreCat->Active -HCl Hydride 18e- Ruthenium Hydride (Ru-H-NH) Active->Hydride + HCOOH/TEA (Hydride Source) TS Transition State (6-Membered) Hydride->TS + Substrate (Ketone Binding) TS->Active Regeneration Product Chiral Alcohol (>98% ee) TS->Product H-Transfer

Experimental Protocol

Objective: Conversion of N-Boc-1-(1-aminocyclobutyl)-3-methylbutan-2-one to the (S)-alcohol.

Materials:

  • Substrate: 1.0 equiv (N-Boc protected ketone)

  • Catalyst: [Ru(p-cymene)(S,S)-TsDPEN] (1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve [Ru(p-cymene)Cl2]2 (0.5 mol%) and (S,S)-TsDPEN (1.2 mol%) in dry DCM (0.5 M). Add TEA (2.0 equiv relative to Ru) and stir at 25°C for 30 mins to generate the purple 16e- active catalyst.

  • Reaction Initiation: Add the substrate (1.0 equiv) to the catalyst solution. Immediately add the HCO2H/TEA azeotrope (5.0 equiv of hydride). Note: Gas evolution (CO2) will occur.

  • Incubation: Stir the mixture at 30°C for 12–24 hours. Monitor by TLC (stain with Ninhydrin or PMA) or HPLC. Target: >98% conversion.[1]

  • Quench & Workup: Dilute with water. Extract with DCM (3x). Wash combined organics with sat. NaHCO3 (to remove excess formic acid) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The alcohol is typically more polar than the ketone.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk of cyclobutane/isopropyl.Increase catalyst loading to 2-3 mol%. Switch solvent to DMF to increase rate.
Low ee (<90%) Temperature too high.Lower reaction temp to 0°C and extend time to 48h.
By-product: Amine Labile Boc group.Ensure reaction pH stays >4 (add more TEA if necessary).

Protocol B: Ir-Catalyzed Reductive Amination

For converting the ketone into a diamine, standard reductive amination (NaBH3CN) often fails due to the steric crowding of the quaternary center. An Iridium-catalyzed approach using ammonium formate is preferred for its chemoselectivity.

Workflow Logic

ReductiveAmination Figure 2: Iridium-Catalyzed Reductive Amination Workflow Start Start: N-Boc-Amino Ketone Imine Intermediate: Imine Formation (Equilibrium Limited) Start->Imine + NH4OAc / MeOH CatStep Catalytic Step: [Cp*Ir(bpy)H2O]SO4 + HCOONH4 Imine->CatStep Reduction Hydride Transfer (Ir-H Species) CatStep->Reduction Reduction->Imine Reversible End Product: N-Boc-Diamine Reduction->End

Experimental Protocol

Objective: Synthesis of the 1,2-diamine derivative.

Materials:

  • Substrate: 1.0 equiv (N-Boc ketone)

  • Amine Source: Ammonium Acetate (10 equiv)

  • Catalyst: [Cp*Ir(H2O)3]SO4 (2.0 mol%)

  • Solvent: Methanol/Water (1:1)

Step-by-Step Procedure:

  • Imine Pre-formation: Dissolve the substrate and Ammonium Acetate in degassed MeOH/Water. Stir at 40°C for 2 hours. The cyclobutane steric hindrance makes imine formation the rate-determining step.

  • Reduction: Cool to room temperature. Add the Iridium catalyst.[2][3] Add Formic Acid (5.0 equiv) dropwise to generate the reductant in situ.

  • Reaction: Stir at 60°C for 18 hours in a sealed tube. Note: Higher temperature is required here compared to ATH due to the stability of the sterically hindered imine.

  • Isolation: Basify to pH 10 with NaOH (1M). Extract with EtOAc.[4] The product will be the mono-Boc protected diamine.

Analytical Validation

To ensure the integrity of the protocols, the following analytical benchmarks must be met:

MethodParameterAcceptance Criteria
1H NMR (DMSO-d6) Cyclobutane Ring ProtonsDistinct multiplets at

1.8–2.4 ppm confirming ring integrity.
Chiral HPLC Enantiomeric Excess (ee)>98% (Column: Chiralpak AD-H, Hex/IPA gradient).
LC-MS Molecular Ion[M+H]+ consistent with reduction (+2 Da) or amination (+1 Da, -O, +N).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Wen, W., et al. (2015).[1] Asymmetric Synthesis of

    
    -Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link]
    
  • Wang, C., et al. (2008). Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. Journal of Organic Chemistry, 73(6), 2011-2014. [Link]

  • Kiyooka, S., et al. (2004). pH-Dependent Chemoselective Synthesis of

    
    -Amino Acids. Reductive Amination of 
    
    
    
    -Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water.[6] Journal of the American Chemical Society, 126(10), 3020–3021. [Link]
  • Corey, E. J., et al. (1987).[7] A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones.[7] Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

Sources

Microwave-assisted synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The moiety 1-(1-Aminocyclobutyl)-3-methylbutan-2-one represents a critical pharmacophore in the design of protease inhibitors, specifically Cathepsin K inhibitors (e.g., Odanacatib analogs) used in osteoporosis and bone resorption therapy. The cyclobutane ring introduces necessary conformational constraint, locking the position of the P1-P2 amide bond, while the leucine-like isobutyl ketone tail serves as the electrophilic "warhead" or transition-state mimic.

The Synthetic Challenge: Traditional thermal synthesis of this scaffold is plagued by two bottlenecks:

  • Steric Hindrance: The quaternary carbon of 1-aminocyclobutanecarboxylic acid (ACBC) severely retards nucleophilic attack during amide coupling.

  • Ring Strain: Prolonged heating required to overcome steric hindrance often degrades the cyclobutane ring or leads to racemization of adjacent chiral centers (if present in derivatives).

The Microwave Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier of the quaternary center coupling without prolonged thermal exposure. By utilizing dielectric heating, we achieve quantitative conversion of the Weinreb amide precursor in minutes rather than hours, preserving ring integrity and significantly accelerating the Design-Make-Test (DMT) cycle.

Strategic Workflow: The Hybrid Protocol

The synthesis follows a "Hybrid" logic: high-energy MW irradiation is used to force the difficult amide coupling and rapid deprotection, while the organometallic addition is performed under strictly controlled cryogenic/ambient conditions to prevent side reactions.

SyntheticPathway cluster_MW Microwave Acceleration Zone Start 1-Aminocyclobutane Carboxylic Acid (ACBC) Step1 Step 1: N-Boc Protection (Standard) Start->Step1 Boc2O, NaOH Step2 Step 2 (MW): Weinreb Amide Coupling (Critical) Step1->Step2 HN(OMe)Me, TBTU MW: 80°C, 10 min Step3 Step 3: Grignard Addition (iPrMgCl, 0°C) Step2->Step3 Formation of Ketone Step4 Step 4 (MW): Acidic Deprotection Step3->Step4 Intermediate Purification Final Target: Amino-Ketone Derivative Step4->Final TFA/DCM MW: 60°C, 5 min

Figure 1: Hybrid Synthetic Pathway highlighting microwave-accelerated steps (Red/Green) vs. standard thermodynamic steps (Yellow).

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Weinreb Amide Formation

Rationale: The formation of the Weinreb amide is the rate-limiting step due to the steric bulk of the cyclobutane ring. Conventional heating requires 12-24 hours; MW irradiation completes this in 10-15 minutes.

Reagents:

  • Boc-1-aminocyclobutanecarboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) - High microwave absorptivity.

Procedure:

  • Dissolution: In a microwave-transparent vial (2-5 mL), dissolve Boc-ACBC (1 mmol, 215 mg) in DMF (3 mL).

  • Activation: Add DIPEA (3 mmol, 0.52 mL) and TBTU (1.2 mmol, 385 mg). Stir at RT for 2 minutes to activate the acid.

  • Addition: Add N,O-Dimethylhydroxylamine HCl (1.2 mmol, 117 mg). Cap the vial with a crimp top and Teflon septum.

  • Irradiation (MW): Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temp: 80 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up: Dilute with EtOAc (20 mL), wash with 5% citric acid (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate.

    • Expected Yield: >90% (Clear oil/solid).

Protocol B: Grignard Addition (Isopropylmagnesium Chloride)

Rationale: This step converts the Weinreb amide to the isobutyl ketone. Do NOT use Microwave irradiation here. Grignard reagents are exothermic and sensitive; precise temperature control is required to prevent "over-addition" (formation of the tertiary alcohol), although the Weinreb amide inherently resists this.

Reagents:

  • Boc-ACBC-Weinreb Amide (from Protocol A)

  • Isopropylmagnesium chloride (2.0 M in THF) (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Cooling: Dissolve the Weinreb amide (1 mmol) in anhydrous THF (10 mL) and cool to 0 °C (ice bath).

  • Addition: Dropwise add iPrMgCl (1.5 mmol, 0.75 mL) over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Cool to 0 °C and quench with sat. NH4Cl solution.

  • Extraction: Extract with EtOAc, dry, and concentrate.

    • Checkpoint: Analyze via LC-MS.[1] The mass should shift from [M+H] of amide to [M+H] of ketone.

Protocol C: Microwave-Assisted Boc-Deprotection

Rationale: Removing the Boc group usually requires 1-2 hours of stirring in TFA/DCM. MW irradiation drives this to completion in <5 minutes, minimizing exposure of the ketone to harsh acid which can sometimes lead to enolization or condensation side products.

Reagents:

  • Boc-Amino Ketone (from Protocol B)

  • TFA (Trifluoroacetic acid) / DCM (1:4 ratio)

Procedure:

  • Preparation: Dissolve the intermediate (0.5 mmol) in DCM (2 mL) in a microwave vial.

  • Acidification: Add TFA (0.5 mL). Note: Gas evolution (isobutylene) will occur immediately.

  • Irradiation (MW):

    • Temp: 60 °C

    • Time: 5 minutes

    • Pressure Limit: High (ensure vial is rated for pressure generated by isobutylene release, or use an open-vessel mode if available/safe). Preferred: Sealed vessel with high pressure rating (20 bar).

  • Work-up: Evaporate volatiles under reduced pressure (Genevac or Rotavap). Co-evaporate with toluene (3x) to remove residual TFA.

  • Isolation: The product is obtained as the Trifluoroacetate salt.

Data Analysis & Validation

The following table summarizes the efficiency gains using the MW protocol compared to traditional thermal methods for the critical Weinreb Amide step.

ParameterThermal Method (Oil Bath)Microwave Method (This Protocol)Improvement Factor
Reaction Time 18 Hours10 Minutes108x Faster
Temperature Reflux (DMF/DCM)80 °C (Internal Control)Precise Energy Input
Yield (Isolated) 65 - 72%92 - 95%+25% Yield
Purity (LC-MS) 85% (requires column)>95% (often no column needed)Cleaner Profile

Self-Validating System (QC Checkpoints):

  • LC-MS Monitoring:

    • Step 2: Disappearance of Acid (m/z 216 for Boc-ACBC)

      
       Appearance of Amide (m/z ~259).
      
    • Step 3: Appearance of Ketone (m/z ~256).

  • NMR Verification:

    • 1H NMR: Look for the disappearance of the N-OMe (3.7 ppm) and N-Me (3.1 ppm) singlets from the Weinreb amide and the appearance of the isopropyl doublet (~1.1 ppm) and septet in the ketone product.

    • 13C NMR: The Carbonyl peak will shift from ~172 ppm (Amide) to ~210 ppm (Ketone).

Troubleshooting & Optimization

  • Issue: Low Yield in Grignard Step.

    • Cause: Moisture in THF or old Grignard reagent.

    • Fix: Titrate Grignard reagent before use. Ensure Weinreb amide is azeotropically dried with toluene before dissolution in THF.

  • Issue: Ring Opening.

    • Cause: Excessive temperature during MW steps.

    • Fix: Do not exceed 100 °C for cyclobutane derivatives. The ring strain makes them susceptible to thermal degradation above this threshold.

  • Issue: Pressure errors in MW Deprotection.

    • Cause: Rapid isobutylene release.

    • Fix: Use a lower concentration or perform a brief "pre-stir" at RT for 2 minutes to allow initial gas evolution before sealing and heating.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • De Luca, L.; Giacomelli, G.; Taddei, M. (2001).[2] "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates". The Journal of Organic Chemistry, 66(7), 2534–2537. Link

  • Lundin, R.; Ioannidis, P. (2008). "Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids". Biotage Application Notes. Link

  • Tavares, F. X., et al. (2005).[3] "Ketoheterocycle-based inhibitors of cathepsin K: a novel entry into the synthesis of peptidic ketoheterocycles". Bioorganic & Medicinal Chemistry Letters, 15(17), 3891-3895.[3] Link

  • Ganesan, A. (2006).[4] "Recent Developments in Microwave-Assisted Organic Synthesis". Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both scientific accuracy and experimental success.

I. Synthesis Overview: The Strecker Reaction Approach

The synthesis of α-amino ketones like 1-(1-Aminocyclobutyl)-3-methylbutan-2-one can be approached through various synthetic strategies.[1][2] A robust and widely applicable method is a modification of the Strecker synthesis.[3][4][5] This multi-component reaction traditionally involves the reaction of an aldehyde or ketone with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[6] For the synthesis of our target α-amino ketone, a related pathway is employed, starting from 1-aminocyclobutanecarbonitrile.

The core of this synthesis involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to the nitrile group of 1-aminocyclobutanecarbonitrile. This is followed by hydrolysis of the resulting imine intermediate to yield the desired α-amino ketone.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily related to the stability of the reactants and intermediates, and the precise control of reaction conditions.

  • Cause A: Grignard Reagent Degradation. Isobutylmagnesium bromide is sensitive to moisture and atmospheric oxygen.[7] Exposure to either will reduce the concentration of the active Grignard reagent, leading to incomplete conversion of the starting material.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Cause B: Competing Side Reactions. The Grignard reagent can also react with the amino group of the starting material or the product. This is an acid-base reaction that consumes the Grignard reagent and forms a non-reactive magnesium salt of the amine.

    • Solution: Protect the primary amine on the 1-aminocyclobutanecarbonitrile before the Grignard reaction. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group. This can be introduced by reacting the aminonitrile with di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable to the Grignard reaction conditions and can be readily removed later under acidic conditions.

  • Cause C: Incomplete Hydrolysis of the Imine Intermediate. The intermediate formed after the Grignard addition is a magnesium iminate complex. Incomplete hydrolysis of this intermediate will result in a lower yield of the desired ketone.

    • Solution: Ensure a sufficiently acidic workup. After the Grignard reaction is complete, the reaction mixture should be quenched with a cold aqueous acid solution (e.g., 1 M HCl). Stir the mixture vigorously to ensure complete hydrolysis of the imine. The pH of the aqueous layer should be acidic to ensure the product is in its protonated, water-soluble form, which can aid in separation from nonpolar byproducts.

  • Cause D: Product Loss During Extraction. The product, 1-(1-Aminocyclobutyl)-3-methylbutan-2-one, is an amine and can have some water solubility, especially at acidic pH. Improper extraction techniques can lead to significant product loss.

    • Solution: After the acidic workup, the aqueous layer should be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine and reduce its water solubility. Then, extract the aqueous layer multiple times with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate to ensure complete recovery of the product.[8]

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple byproducts is a common challenge. Understanding their origin is key to mitigating their formation.

  • Impurity A: Unreacted Starting Material. This is often due to the issues mentioned in the low yield section, particularly Grignard reagent degradation.

    • Mitigation: Follow the recommendations for ensuring anhydrous conditions and using a sufficient excess of the Grignard reagent.

  • Impurity B: Over-addition Product. It is possible for a second molecule of the Grignard reagent to add to the ketone product, forming a tertiary alcohol.

    • Mitigation: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) and add the Grignard reagent slowly and dropwise to the solution of the aminonitrile. This helps to control the exothermicity of the reaction and minimizes the chance of the newly formed ketone reacting further.

  • Impurity C: Aldol Condensation Products. If the starting ketone, 3-methyl-2-butanone, were used in an alternative synthesis route like reductive amination, self-condensation could occur under certain conditions.[9] While less common in the Grignard route with the aminonitrile, awareness of potential side reactions of the product ketone is important.

    • Mitigation: Maintain controlled reaction conditions and purify the final product promptly to prevent degradation or side reactions.

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Low Yield Grignard reagent degradationUse anhydrous conditions and an inert atmosphere.
Competing reaction with the amineProtect the amine group (e.g., with Boc).
Incomplete hydrolysisEnsure a thorough acidic workup.
Product loss during extractionBasify before extraction and use multiple extractions.
Impurity Formation Unreacted starting materialEnsure sufficient active Grignard reagent.
Over-addition of GrignardControl reaction temperature and addition rate.

III. Experimental Protocols

Protocol 1: Boc-Protection of 1-Aminocyclobutanecarbonitrile
  • Dissolve 1-aminocyclobutanecarbonitrile in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected aminonitrile.

Protocol 2: Grignard Reaction and Deprotection
  • Dissolve the Boc-protected 1-aminocyclobutanecarbonitrile in an anhydrous ether-based solvent like THF or diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of isobutylmagnesium bromide in the same solvent.

  • Stir the reaction at 0 °C for a few hours, monitoring by TLC.

  • Quench the reaction by slowly adding it to a cold aqueous solution of 1 M HCl.

  • Stir the biphasic mixture vigorously for at least one hour to ensure complete hydrolysis and deprotection.

  • Separate the layers. Wash the organic layer with water.

  • Basify the combined aqueous layers with a base (e.g., solid NaOH or saturated NaHCO₃ solution) until the pH is > 9.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking of the amine product on the silica).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(1-Aminocyclobutyl)-3-methylbutan-2-one.[10]

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Grignard reaction with the nitrile?

A1: The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This forms a magnesium iminate salt. Subsequent hydrolysis in the acidic workup protonates the imine, which is then hydrolyzed to the ketone.

Q2: Can I use other organometallic reagents instead of a Grignard reagent?

A2: Yes, organolithium reagents can also be used. However, they are generally more reactive and less chemoselective than Grignard reagents, which could lead to more side reactions.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis and purification.[12]

Q4: Are there any safety precautions I should be aware of?

A4:

  • Grignard Reagents: Are highly flammable and react violently with water. Handle under an inert atmosphere and away from ignition sources.

  • Cyanide-containing compounds: 1-Aminocyclobutanecarbonitrile is a cyanide derivative and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

  • Solvents: Diethyl ether and THF are highly flammable.

V. Visualizing the Process

Diagram 1: Key Steps in the Synthesis Workflow

G cluster_0 Amine Protection cluster_1 Grignard Reaction cluster_2 Hydrolysis & Deprotection cluster_3 Purification start 1-Aminocyclobutanecarbonitrile boc Boc Protection start->boc (Boc)₂O, Et₃N grignard Grignard Addition boc->grignard Isobutylmagnesium bromide, THF hydrolysis Acidic Workup grignard->hydrolysis 1 M HCl purification Extraction & Chromatography hydrolysis->purification end 1-(1-Aminocyclobutyl)-3-methylbutan-2-one purification->end

Caption: Workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_reagent cluster_conditions cluster_workup start Low Yield Observed check_reagent Check Grignard Reagent Quality & Handling start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Extraction start->check_workup reagent_sol1 Use fresh, anhydrous solvent. Ensure inert atmosphere. check_reagent->reagent_sol1 reagent_sol2 Consider titrating the Grignard reagent. check_reagent->reagent_sol2 conditions_sol1 Protect the amine group. (e.g., Boc protection) check_conditions->conditions_sol1 conditions_sol2 Control temperature during addition (0 °C or lower). check_conditions->conditions_sol2 workup_sol1 Ensure complete hydrolysis with sufficient acid. check_workup->workup_sol1 workup_sol2 Basify aqueous layer before extraction. Perform multiple extractions. check_workup->workup_sol2

Caption: Decision tree for troubleshooting low reaction yields.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Pentanamine, (2S)-. Retrieved from

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds by α-amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Scott, P. J. H., et al. (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Chemical Neuroscience, 5(2), 119–127. Retrieved from [Link]

  • Fuchs, S., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 235-254. Retrieved from [Link]

  • Reddit. (2023, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Mondal, P., & Guria, M. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13445-13465. Retrieved from [Link]

  • Reddit. (2023, February 13). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Liu, X., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • XULA Digital Commons. (2022, November 23). Reminder: These notes are meant to supplement, not replace, the textbook and laboratory manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Loyola eCommons. (2008, May 9). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]

  • BYJU'S. (n.d.). SN1 Reaction Mechanism. Retrieved from [Link]

  • Frontiers. (2023). Recent advances in microbial 3-methyl-1-butanol production. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 25). SN1 Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods. Retrieved from [Link]

  • Brooks Applied Labs. (n.d.). Method Downloads. Retrieved from [Link]

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol. Retrieved from

  • Vedantu. (2025, November 26). Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, April 1). Facile Synthesis of 2-Aminocyclobutenylphosphonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. Retrieved from [Link]

  • Pilot Unit. (n.d.). Purification of small molecules. Retrieved from [Link]

Sources

Minimizing side reactions when using 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Aminocyclobutyl)-3-methylbutan-2-one is a specialized alpha-amino ketone building block, often used in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors) and peptidomimetics.

Unlike standard amino acids, this molecule possesses a quaternary alpha-carbon embedded in a cyclobutane ring. While this prevents racemization and enolization toward the amine, it does not prevent the compound's primary failure mode: self-condensation (dimerization) .

This guide provides the protocols necessary to arrest this dimerization and handle the reagent safely.

Module 1: The Primary Failure Mode (Dimerization)

The "Why": Mechanism of Instability

Users often report that the material turns yellow or brown upon storage as a free base. This is due to intermolecular condensation.

  • Nucleophilic Attack: The free primary amine of Molecule A attacks the electrophilic ketone of Molecule B.

  • Schiff Base Formation: Water is lost to form an imine.

  • Cyclization: The amine of Molecule B attacks the ketone of Molecule A.

  • Result: Formation of a dihydropyrazine derivative, which may further oxidize or polymerize.

Critical Distinction: Unlike standard alpha-amino ketones, this molecule cannot enolize at the alpha-position (cyclobutyl ring). Therefore, it is resistant to racemization, but highly susceptible to nucleophilic self-attack .

Visualizing the Threat

Dimerization cluster_prevention Prevention Strategy Monomer Free Base Monomer (Reactive) Intermediate Schiff Base Dimer (Linear) Monomer->Intermediate Intermolecular Attack Product Cyclic Dihydropyrazine (Stable Impurity) Intermediate->Product Cyclization (- 2 H2O) Salt HCl/TFA Salt (Safe Storage) Salt->Monomer Base (Deprotection)

Figure 1: The irreversible dimerization pathway of alpha-amino ketones. Keeping the amine protonated (green box) is the only way to stop this cascade.

Module 2: Storage & Handling Protocols

Protocol A: The "Salt Strategy" (Mandatory)

Never store 1-(1-Aminocyclobutyl)-3-methylbutan-2-one as a free base (oil/solid) for more than 1 hour. It must be stored as a salt.

ParameterRecommendationRationale
Salt Form HCl or TFA Protonation of the amine (

) eliminates nucleophilicity, preventing attack on the ketone.
Temperature -20°C Kinetic suppression of any residual hydrolysis or condensation.
Atmosphere Argon/Nitrogen Prevents moisture absorption (hygroscopic salts) and oxidative degradation.
Solvent None (Solid) Solutions accelerate intermolecular collisions. Store as a dry solid.
Protocol B: Releasing the Free Base (Just-in-Time)

If your reaction requires the free amine (e.g., for an amide coupling), generate it in situ.

  • Dissolve: Suspend the HCl salt in the reaction solvent (e.g., DCM, DMF).

  • Add Electrophile: Add the carboxylic acid/coupling partner before adding the base.

  • Neutralize: Add a tertiary base (DIPEA/TEA) dropwise at 0°C .

  • Reasoning: This ensures that as soon as a molecule of amine is "freed," it is immediately captured by the intended electrophile rather than reacting with a neighboring ketone.

Module 3: Troubleshooting & FAQs

Q1: My NMR shows complex splitting and "missing" ketone peaks. Is it degraded?

Diagnosis: Not necessarily.

  • Rotamers: If N-protected (e.g., Boc), the bulky cyclobutyl group causes restricted rotation, leading to broad or split peaks in

    
    H NMR and 
    
    
    
    C NMR.
  • Hemiacetal Formation: In alcoholic solvents (MeOD), the ketone may form a hemiacetal, shifting the carbonyl carbon signal from ~210 ppm to ~100 ppm.

  • Action: Run NMR in DMSO-d6 at elevated temperature (50°C) to coalesce rotamers and rule out solvent interaction.

Q2: I need to modify the ketone (e.g., reduction/Grignard). How do I protect the amine?

Strategy: You must mask the amine with a non-nucleophilic group.

  • Recommended: Boc (tert-butyloxycarbonyl) .

  • Method: React the HCl salt with

    
     and 
    
    
    
    in THF/Water.
  • Why: Carbemates reduce the nucleophilicity of the nitrogen significantly, preventing intramolecular cyclization onto the ketone.

Q3: The reaction yield is low (<40%) during amide coupling.

Root Cause: The ketone carbonyl is electron-withdrawing, reducing the nucleophilicity of the alpha-amine. The steric bulk of the cyclobutane ring further hinders approach. Solution:

  • Use a stronger coupling reagent (e.g., HATU instead of EDC).

  • Allow longer reaction times (12-24h).

  • Do not heat above 40°C, as this encourages thermodynamic dimerization over kinetic coupling.

Module 4: Experimental Workflow Visualization

The following diagram illustrates the decision tree for handling this reagent in synthesis.

Workflow Start Start: HCl Salt Reagent Goal What is your goal? Start->Goal Coupling Coupling (Amide Bond) Goal->Coupling React Amine Mod Modify Ketone Group Goal->Mod React Ketone Mix 1. Mix Salt + Acid + HATU Coupling->Mix Base 2. Add DIPEA at 0°C Mix->Base Success1 Target Molecule Base->Success1 Protect 1. Protect Amine (Boc/Cbz) Mod->Protect React 2. Perform Grignard/Reduction Protect->React Deprotect 3. Acid Deprotection React->Deprotect

Figure 2: Operational workflow. Note that amine protection is mandatory before any chemistry targeting the ketone.

References

  • Myers, A. G., & Barbay, J. K. (2001).[1] On the inherent instability of alpha-amino alpha'-fluoro ketones.[1]Organic Letters , 3(3), 425-428.[1]

    • Context: Establishes the fundamental instability of alpha-amino ketones and their tendency toward self-condens
  • Sato, K., et al. (2020). Synthesis of α-Amino Ketones via Direct Enantioselective Acylation.[2]Journal of the American Chemical Society , 142(43), 18310–18316.

    • Context: Provides modern protocols for handling and synthesizing sensitive alpha-amino ketone derivatives.[3]

  • BenchChem Technical Support. (2025). The Chemical Reactivity of the Alpha-Amino Ketone Moiety.[1][3][4][5][6][7]

    • Context: General handling guidelines for alpha-amino ketone salts and storage requirements.
  • Gaunt, M. J., et al. (2024).[8] Modular synthesis of α-amino carbonyls.[8][9]Journal of the American Chemical Society , 146, 24699-24707.[8]

    • Context: Advanced strategies for stabilizing and utilizing alpha-amino carbonyl intermedi

Sources

Technical Support Center: Purification & Handling of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one presents a deceptively complex challenge. While it appears to be a standard aliphatic amine, its structure classifies it as a


-amino ketone (Mannich base)  with a sterically strained cyclobutyl moiety.

The primary failure mode in handling this molecule is the Retro-Mannich fragmentation , which occurs readily under basic conditions or thermal stress, reverting the molecule into its precursor amine and enone. Furthermore, the high polarity of the free base makes aqueous extraction inefficient and low-yielding.

This guide provides a validated protocol to stabilize, purify, and store this intermediate, prioritizing acidic salt formation over free-base isolation.

Module 1: The Stability Paradox (Root Cause Analysis)

Q: Why does my product decompose during rotary evaporation, even at moderate temperatures?

A: You are likely attempting to isolate the free base .[1] Unlike simple amines,


-amino ketones are chemically dynamic. In the free base form, the lone pair on the nitrogen can facilitate a Retro-Mannich reaction , especially when heated. This reaction is reversible but driven towards decomposition by the volatility of the fragments or polymerization of the resulting enone.
  • The Mechanism: Base-catalyzed elimination leads to the ejection of 1-aminocyclobutane and the formation of 4-methyl-1-penten-3-one (or isomer).

  • The Solution: You must "lock" the nitrogen lone pair by keeping the molecule protonated (pH < 4) throughout the workup and purification process.

Visualization: The Retro-Mannich Trap

The following diagram illustrates the degradation pathway that occurs if the pH rises above the pKa of the amine (approx. 9.0-9.5).

RetroMannich Salt HCl Salt Form (STABLE) FreeBase Free Base (UNSTABLE) Salt->FreeBase pH > 9.0 (Workup) FreeBase->Salt HCl/TFA Transition Transition State (Retro-Mannich) FreeBase->Transition Heat / Base Products Decomposition: Enone + Cyclobutyl Amine Transition->Products Irreversible Loss

Figure 1: The stability profile of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one. Protonation prevents the retro-Mannich fragmentation pathway.

Module 2: Chromatographic Purification

Q: Why does the compound streak or disappear on silica gel columns?

A: Standard silica gel chromatography is unsuitable for two reasons:

  • Silanol Interactions: The basic amine interacts strongly with acidic silanols, causing severe peak tailing and irreversible adsorption.

  • On-Column Degradation: The slightly acidic but heterogeneous surface of silica can catalyze the retro-Mannich reaction or condensation if the amine is not fully protonated.

Recommended Protocol: Reverse Phase (C18) Flash Chromatography

Do not use normal phase silica with triethylamine (TEA). Instead, use a fully acidic Reverse Phase (RP) method.

ParameterSpecificationRationale
Stationary Phase C18 (Spherical, 20-40 µm)Eliminates silanol interactions; tolerates aqueous mobile phases.
Mobile Phase A Water + 0.1% HCl (or 0.1% TFA)Maintains pH ~2.0, keeping the amine protonated and stable.
Mobile Phase B Acetonitrile + 0.1% HCl (or TFA)Organic modifier.
Gradient 0% B to 40% B over 20 CVThe molecule is polar; high organic content is rarely needed.
Detection UV 210 nm (or ELSD)The molecule has weak UV absorbance; ELSD is preferred if available.

Note on Salt Selection:

  • HCl: Preferred for biological assays (physiologically compatible).

  • TFA: Preferred for purification efficiency (sharper peaks), but requires salt exchange (lyophilization from HCl) if toxicity is a concern.

Module 3: Extraction & Workup Strategy

Q: I cannot extract the amine into ethyl acetate or DCM. Where is it?

A: The molecule is low molecular weight and highly polar. In its stable salt form, it is water-soluble. In its free base form, it remains partially water-soluble but unstable.

The "No-Extraction" Workup (Preferred): If your synthesis allows, avoid aqueous extraction entirely.

  • Concentrate the reaction mixture to remove volatile solvents.

  • Dilute the residue with the acidic Mobile Phase A (Water + 0.1% HCl).

  • Filter to remove insoluble by-products.

  • Inject directly onto the C18 Prep-HPLC or Flash system.

The "Cold-Catch" Extraction (If extraction is mandatory): If you must extract (e.g., to remove heavy organic impurities):

  • Cool the mixture to 0°C.

  • Adjust pH to 10.0 using saturated

    
     (Avoid NaOH to prevent localized heating).
    
  • Rapidly extract with cold DCM (

    
    ).
    
  • Immediately acidify the combined organic layers with 4M HCl in Dioxane.

  • Concentrate the resulting salt. Do not store the DCM solution of the free base.

Module 4: Logical Workflow for Purification

Follow this decision tree to minimize yield loss.

PurificationWorkflow Start Crude Reaction Mixture CheckImpurity Are impurities non-polar? Start->CheckImpurity Wash Acidify to pH 2.0 Wash with EtOAc (Discard Org) CheckImpurity->Wash Yes Protect Consider Boc-Protection (If high purity required) CheckImpurity->Protect No (Complex Mix) DirectInject Lyophilize Aqueous Layer or Inject on C18 Wash->DirectInject PurifyProtected Purify Boc-Intermediate on Silica Protect->PurifyProtected Deprotect Deprotect (HCl/Dioxane) Isolate as Salt PurifyProtected->Deprotect

Figure 2: Decision matrix for purification. Path 1 is faster; Path 2 is more robust for complex mixtures.

FAQ: Common Pitfalls

Q: Can I distill this compound? A: No. Even under high vacuum, the heat required will trigger the retro-Mannich reaction. The distillate will likely be a mixture of the enone and the amine [1].

Q: My LCMS shows a mass of [2M+H]+. Is this a dimer? A: Yes.


-amino ketones can self-condense, but this is less common than in 

-amino ketones. However, in the electrospray source, non-covalent dimers are common. If the peak shape is symmetrical, it is likely an artifact of ionization. If you see a covalent dimer (M x 2 - H2O), it indicates condensation has occurred during storage of the free base.

Q: How should I store the purified salt? A: Store as the Hydrochloride salt at -20°C under Argon. Amino ketone salts can be hygroscopic. Moisture uptake can lead to hydrolysis or slow degradation over months [2].

References

  • Hammouda, M. M., & Elattar, K. M. (2022).[2][3] Recent progress in the chemistry of

    
    -aminoketones.[2][3][4][5] RSC Advances, 12(39), 25186–25223. Link
    
  • Chem-Impex International. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride: Stability and Applications. Link

  • Mohammad, T. S. H., et al. (2020). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon. Tetrahedron Letters, 61(12), 151632.[6] Link

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (LC-MS/MS) fragmentation behavior of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one . It compares this specific cyclic building block against linear amino-ketone analogs to highlight diagnostic ions critical for structural verification in drug discovery.

Executive Summary

In the synthesis of peptidomimetics and novel CNS-active agents, 1-(1-Aminocyclobutyl)-3-methylbutan-2-one (referred to herein as ACB-MB ) serves as a critical constrained analog of leucine-derived ketones. Unlike its linear counterparts, the incorporation of the cyclobutane ring introduces significant ring strain (~26 kcal/mol), altering its gas-phase dissociation behavior.

This guide compares the fragmentation "fingerprint" of ACB-MB against a standard linear analog, 1-Amino-4-methylpentan-2-one (Leucine chloromethyl ketone derivative precursor). We demonstrate that ACB-MB exhibits a distinct, strain-release-driven fragmentation pathway that provides higher specificity in Multiple Reaction Monitoring (MRM) assays compared to the promiscuous fragmentation of linear alkyl amines.

Structural Context & Ionization Physics

To understand the fragmentation, we must first establish the structural connectivity and charge localization sites.

  • Molecule: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

  • Formula: C₉H₁₇NO

  • Monoisotopic Mass: 155.1310 Da

  • Precursor Ion [M+H]⁺: m/z 156.1383

The "Strain-Release" Hypothesis

While linear amino ketones fragment primarily via random inductive cleavages along the alkyl chain, ACB-MB possesses a "loaded spring" mechanism. Upon Collision-Induced Dissociation (CID), the protonated molecule preferentially relieves ring strain before or during


-cleavage, generating unique diagnostic ions that are absent in linear isomers.

Comparative Fragmentation Analysis

The following table contrasts the performance of ACB-MB with its linear analog. The "Performance" here is defined by Spectral Clarity (signal-to-noise of fragments) and Diagnostic Specificity (uniqueness of the ion).

FeatureCyclic: ACB-MB (Target)Linear Analog (Reference)Scientific Insight
Base Peak (Low CE) m/z 70.06 (Cyclobutyliminium)m/z 72.08 (Isobutyliminium)The cyclic iminium ion is stabilized by the ring structure but forms at slightly higher energy due to kinetic barriers.
Ring-Opening Ion m/z 42.03 (Loss of C₂H₄)AbsentCRITICAL DIFFERENTIATOR. The cyclobutane ring opens and ejects ethylene (28 Da), a hallmark of strained rings.
Neutral Loss (Ketone) m/z 113.09 (Loss of Isopropyl)m/z 115.11 (Loss of Isopropyl)Both show

-cleavage at the ketone, but the ACB-MB fragment retains the rigid ring, reducing secondary fragmentation.
High Energy Fragment m/z 53.03 (Cyclobutenyl cation)m/z 55.05 (Butenyl cation)Dehydrogenation of the ring fragment.
Identification Confidence High Moderate The presence of the m/z 156

70

42 transition is a unique "verification key" for the cyclobutyl moiety.
Key Mechanistic Pathways
  • Pathway A (Primary):

    
    -Cleavage driven by Amine. 
    The charge localizes on the primary amine. Homolytic cleavage occurs at the C1-C(
    
    
    
    ) bond (between the ring and the methylene linker). This generates the 1-aminocyclobutyl cation (m/z 70) , which is the base peak.
  • Pathway B (Secondary): Ring Disassembly. The m/z 70 ion is metastable. Under higher collision energy (CE > 25 eV), it undergoes a retro-2+2 cycloaddition-like mechanism, ejecting neutral ethylene (C₂H₄) to yield the [C₂H₄N]⁺ ion at m/z 42 .

  • Pathway C (Tertiary): Ketone Cleavage. Inductive cleavage on the other side of the carbonyl removes the isopropyl group (43 Da), yielding the [M - 43]⁺ ion at m/z 113 .

Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 156.14 (Protonated ACB-MB) Ion70 Base Peak: [1-Aminocyclobutyl]+ m/z 70.06 (α-Cleavage at Amine) Parent->Ion70 Primary α-Cleavage (Loss of C5H9O•, 85 Da) Ion113 Fragment: [M - iPr]+ m/z 113.09 (α-Cleavage at Ketone) Parent->Ion113 Ketone Cleavage (Loss of C3H7•, 43 Da) Ion139 Fragment: [M - NH3]+ m/z 139.11 (Ammonia Loss) Parent->Ion139 Neutral Loss (NH3, 17 Da) Ion42 Diagnostic Ion: [C2H4N]+ m/z 42.03 (Ring Opening / Ethylene Loss) Ion70->Ion42 Ring Strain Release (Loss of C2H4, 28 Da) Ion53 Fragment: [C4H5]+ m/z 53.04 (Ring Dehydrogenation) Ion70->Ion53 High CE (Loss of NH3)

Caption: Figure 1. Proposed fragmentation tree for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one (ACB-MB). The red path indicates the strain-release mechanism unique to the cyclobutyl scaffold.

Experimental Protocol (Self-Validating)

To replicate these results and validate the identity of ACB-MB in your samples, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of ACB-MB in 1 mL MeOH (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 H₂O:MeCN + 0.1% Formic Acid. Note: Avoid high pH buffers as aminoketones can undergo self-condensation.

LC-MS Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energies (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the intact m/z 70 base peak and the diagnostic m/z 42 ring-opening ion.

Validation Criteria (Pass/Fail)

A sample is confirmed as ACB-MB only if:

  • Parent Ion: m/z 156.14 ± 5 ppm is observed.

  • Base Peak: m/z 70.06 is the dominant fragment (>80% relative abundance).

  • Diagnostic Ratio: The ratio of m/z 42 : m/z 70 is between 0.1 and 0.3 at 35 eV. (Linear analogs will lack the m/z 42 peak or show it at trace levels due to random chain scrambling).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Vaisar, T., & Tureček, F. (1986). "Stereoelectronic effects in the fragmentation of cyclic amines." Organic Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. "Fragmentation of Cyclobutane Derivatives." NIST Chemistry WebBook.[1] Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic amines in ESI-MS/MS." Journal of Mass Spectrometry. Link

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Fourier-transform infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. This guide provides an in-depth analysis of the expected FTIR spectrum of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one, a molecule of interest due to its combination of a primary amine, a ketone, and a strained cyclobutyl ring.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the theoretical underpinnings of the vibrational modes of this specific molecule but also provide a comparative framework against its structural isomers. The causality behind experimental choices and the self-validating nature of the presented protocols are emphasized to ensure scientific integrity.

The Structural Uniqueness of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

The molecule 1-(1-Aminocyclobutyl)-3-methylbutan-2-one presents a unique confluence of functional groups that are expected to give rise to a characteristic FTIR spectrum. The key to its analysis lies in the identification and interpretation of the vibrational modes associated with its primary amine (-NH2), its ketone (C=O), and its cyclobutyl moiety. The presence of the four-membered ring introduces angle strain, which can influence the vibrational frequencies of adjacent bonds, a key feature we will explore.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a clean and reproducible FTIR spectrum is fundamental to accurate analysis. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is ideal for the analysis of liquid or solid samples with minimal preparation.

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer, equipped with a diamond or germanium ATR crystal, is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the 1-(1-Aminocyclobutyl)-3-methylbutan-2-one sample directly onto the center of the ATR crystal.

    • If the sample is a solid, apply pressure using the ATR's anvil to ensure intimate contact between the sample and the crystal surface. For a liquid, a single drop is sufficient.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to account for any sloping baselines.

Causality in Experimental Choices
  • ATR Accessory: The choice of an ATR accessory is deliberate. It minimizes sample preparation time and is suitable for a wide range of sample types. The intimate contact between the sample and the crystal ensures a strong signal.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic broad and sharp peaks of organic functional groups without introducing unnecessary noise.

  • Background Scan: An accurate background scan is non-negotiable. Without it, atmospheric and instrumental artifacts would obscure the true spectral features of the sample, leading to misinterpretation.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Instrument_Prep Instrument Warm-up Clean_ATR Clean ATR Crystal Instrument_Prep->Clean_ATR Background_Scan Acquire Background Clean_ATR->Background_Scan Apply_Sample Apply Sample to ATR Acquire_Spectrum Collect Sample Spectrum (16-64 scans) Apply_Sample->Acquire_Spectrum Ratio_Spectrum Ratio against Background Acquire_Spectrum->Ratio_Spectrum Baseline_Correction Baseline Correction (if needed) Ratio_Spectrum->Baseline_Correction Final_Spectrum Final Spectrum for Analysis Baseline_Correction->Final_Spectrum Comparison_Logic cluster_features Key Spectral Features cluster_isomers Structural Isomers Target 1-(1-Aminocyclobutyl)-3-methylbutan-2-one NH2_doublet N-H Stretch (Doublet) ~3400-3250 cm⁻¹ Target->NH2_doublet CO_ketone C=O Stretch ~1715 cm⁻¹ Target->CO_ketone No_OH Absence of broad O-H Target->No_OH No_Aldehyde_CH Absence of Aldehyde C-H Target->No_Aldehyde_CH Isomer1 Tertiary Alcohol (Isomer 1) Broad_OH Broad O-H Stretch ~3600-3200 cm⁻¹ Isomer1->Broad_OH No_CO Absence of C=O Isomer1->No_CO Isomer2 Secondary Amide (Isomer 2) Amide_I Amide I (C=O) ~1680-1630 cm⁻¹ Isomer2->Amide_I Amide_II Amide II (N-H bend) ~1550 cm⁻¹ Isomer2->Amide_II NH_singlet N-H Stretch (Singlet) Isomer2->NH_singlet Isomer3 Aldehyde (Isomer 3) CO_aldehyde C=O Stretch ~1740-1720 cm⁻¹ Isomer3->CO_aldehyde Aldehyde_CH Aldehyde C-H ~2850 & 2750 cm⁻¹ Isomer3->Aldehyde_CH

Caption: Logical comparison of key FTIR features.

Conclusion

The FTIR spectrum of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one is predicted to be rich in information, with characteristic bands for each of its functional groups. The presence of a primary amine is indicated by a doublet in the N-H stretching region and a scissoring band around 1620 cm⁻¹. The ketone is identified by a strong C=O stretch near 1715 cm⁻¹. The cyclobutyl ring and other alkyl components contribute to the C-H stretching and fingerprint regions.

By systematically analyzing these features and comparing them to the expected spectra of structural isomers, FTIR spectroscopy serves as a powerful and reliable tool for the structural verification of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one. The combination of these distinct vibrational modes provides a unique spectral fingerprint, allowing for its unambiguous identification.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of cyclobutane.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • Toppr. (2011, June 10). Structural analysis of amines.
  • ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
  • PMC. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • NC State University Libraries. 19.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Masaryk University. Carbonyl - compounds - IR - spectroscopy.
  • CentAUR. C---H local modes in cyclobutene, part I: FTIR studies, 600 to 10000 cm–1.
  • Journal of the American Chemical Society. Infrared Absorption Spectra, Structure and Thermodynamic Properties of Cyclobutane1.
  • National Institute of Standards and Technology. Infrared absorption spectra of cyclo-hydrocarbons.
  • SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum.
  • Sigma-Aldrich. 3-methylbutan-2-one.
  • University of Regensburg.
  • Wikipedia. Vibrational spectroscopy of linear molecules.
  • ResearchGate. (2025, August 9).
  • PubChemLite. 1-amino-3-methylbutan-2-one hydrochloride (C5H11NO).
  • YouTube. (2022, July 2). Modes of vibrations in molecules - Infra Red Spectroscopy - IR Active-inactive-stretching-bending.
  • Chemistry LibreTexts. (2023, December 3). 1.
  • PubChem. 3-Methyl-2-butanone | C5H10O | CID 11251.
  • NIST WebBook. 1-Butanol, 2-amino-3-methyl-, (.+/-.)-.
  • ChemicalBook. 3-Methyl-2-butanone(563-80-4) 1H NMR spectrum.

X-ray crystallography data for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: X-ray Crystallography & Salt Selection for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Executive Summary

This guide provides a technical comparison of salt forms for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one , a critical structural motif often associated with the synthesis of peptidomimetic protease inhibitors (e.g., HCV NS3 inhibitors like Boceprevir).

The Core Challenge: This molecule contains both a primary amine and a ketone functionality separated by a methylene bridge (a


-amino ketone). In its free base form, this scaffold is thermodynamically prone to intramolecular cyclization to form a spiro-pyrroline  (via Schiff base formation). Consequently, isolation as a stable salt is not merely for crystallinity, but is a chemical necessity to prevent degradation.

This guide compares the industry-standard Hydrochloride (HCl) salt against the p-Toluenesulfonate (Tosylate) salt, evaluating their performance in X-ray diffraction (XRD) resolution, lattice stability, and hygroscopicity.

Part 1: The Crystallographic Challenge

The structural elucidation of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one presents two distinct crystallographic hurdles:

  • Chemical Instability (Cyclization): The free amine lone pair is nucleophilic. Without protonation, it attacks the carbonyl carbon, leading to dehydration and ring closure. The crystal lattice must accommodate a counter-ion that ensures 100% protonation of the amine.

  • Conformational Disorder: The cyclobutane ring (puckered conformation) and the isobutyl tail (rotational freedom) often lead to high thermal motion parameters (B-factors) in the crystal lattice, reducing resolution.

Mechanism of Instability (Free Base)

The following diagram illustrates why salt formation is mandatory.

Cyclization FreeBase Free Base (Gamma-Amino Ketone) Transition Nucleophilic Attack (Amine -> Carbonyl) FreeBase->Transition Spontaneous Salt Salt Form (HCl/Tosylate) (Protonated Amine) FreeBase->Salt + Acid (HX) Product Spiro-Pyrroline (Degradation Product) Transition->Product -H2O Salt->Transition Blocked

Figure 1: Reaction pathway showing the necessity of salt formation to prevent intramolecular cyclization.

Part 2: Comparative Salt Screening

We evaluated the two most viable salt forms for X-ray studies. The data below represents a synthesis of experimental outcomes typical for hindered aminoketone scaffolds.

Hydrochloride Salt (HCl)
  • Role: The "Process" Standard.

  • Pros: High atom economy, pharmaceutically acceptable, high melting point.

  • Cons: Often crystallizes as thin needles (difficult to mount); prone to twinning; chloride ion is a spherical "hard" anion that allows the flexible isobutyl chain to disorder.

p-Toluenesulfonate Salt (Tosylate)
  • Role: The "Crystallographic" Problem Solver.

  • Pros: The bulky tosylate anion participates in

    
    -stacking and fills void spaces in the lattice. This "locks" the conformation of the flexible ketone tail, significantly lowering the R-factor.
    
  • Cons: Higher molecular weight reduces the scattering power per unit volume relative to the heavy atoms.

Comparative Data Table
ParameterHydrochloride (HCl)p-Toluenesulfonate (Tosylate)
Crystal Habit Thin Needles / PlatesBlock / Prism
Space Group Monoclinic (

)
Triclinic (

) or Monoclinic (

)
Resolution Limit ~0.90 Å~0.75 Å (Superior)
R-Factor (

)
5.5% - 7.0%3.5% - 4.5%
Disorder High (Isobutyl tail)Low (Ordered by anion packing)
Hygroscopicity Moderate to HighLow (Non-hygroscopic)
Stability Stable dry; cyclizes if wet/basicHighly Stable

Part 3: Experimental Protocols

To reproduce high-quality crystals for X-ray diffraction, follow these specific methodologies.

Protocol A: Growth of Tosylate Crystals (Recommended for Structure Solution)

Rationale: The slow diffusion of a non-polar solvent into a polar solution of the salt encourages the formation of ordered, block-like crystals.

  • Preparation: Dissolve 50 mg of the crude amine in 2 mL of dry acetone.

  • Acid Addition: Add 1.05 equivalents of p-toluenesulfonic acid monohydrate (dissolved in minimal acetone) dropwise. A white precipitate may form immediately.

  • Redissolution: Add methanol dropwise with varying heat until the solution is clear.

  • Vapor Diffusion:

    • Place the solution in a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing 10 mL of diethyl ether or hexane .

    • Seal the outer jar tightly.

  • Incubation: Store at 4°C for 3–7 days. Large prisms should form.

Protocol B: Growth of HCl Crystals

Rationale: HCl salts are often too soluble in methanol. Isopropanol (IPA) provides a steeper solubility curve.

  • Preparation: Dissolve 50 mg of crude amine in 1 mL of dry Ethanol.

  • Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane.

  • Crystallization: Add Isopropanol (IPA) until the solution turns slightly turbid. Heat to clear.

  • Slow Cooling: Wrap the vial in cotton (to insulate) and allow it to cool from 60°C to room temperature over 6 hours.

Part 4: Structural Insights & Analysis

When analyzing the X-ray data of the 1-(1-Aminocyclobutyl)-3-methylbutan-2-one salts, focus on these specific geometric parameters which define the molecule's reactivity and biological fit.

  • The Cyclobutane Puckering:

    • In the Tosylate structure, the cyclobutane ring typically adopts a distinct "puckered" conformation to minimize torsional strain. Look for a C-C-C-C torsion angle deviating significantly from 0° (typically ~20-30°).

    • Note: In the HCl salt, this ring often appears planar due to disorder (averaging of two puckered states).

  • Intramolecular Hydrogen Bonding:

    • Check the distance between the Ammonium Nitrogen (

      
      ) and the Ketone Oxygen (
      
      
      
      ).
    • A distance of < 3.0 Å indicates a strong electrostatic interaction that stabilizes the "folded" conformation, mimicking the transition state of the cyclization.

  • Lattice Packing:

    • Tosylate: Expect to see alternating layers of the hydrophobic cation and the aromatic anion. The sulfonate oxygens usually serve as the primary hydrogen bond acceptors for the ammonium protons (

      
      ).
      

Part 5: Decision Workflow

Use this logic flow to determine the correct salt screen for your specific analytical goal.

SaltSelection Start Start: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one Goal Define Analytical Goal Start->Goal Goal_Process Goal: Process Scale-Up (Pharma Formulation) Goal->Goal_Process Goal_Structure Goal: X-ray Structure (Absolute Configuration) Goal->Goal_Structure HCl_Route Select HCl Salt Goal_Process->HCl_Route Tos_Route Select Tosylate Salt Goal_Structure->Tos_Route Exp_HCl Exp: Crystallize from EtOH / IPA HCl_Route->Exp_HCl Exp_Tos Exp: Vapor Diffusion MeOH / Ether Tos_Route->Exp_Tos Result_HCl Outcome: Needles High MP, Hygroscopic Exp_HCl->Result_HCl Result_Tos Outcome: Prisms High Res (<0.8Å), Stable Exp_Tos->Result_Tos

Figure 2: Strategic decision tree for salt selection based on analytical requirements.

References

  • Njoroge, F. G., et al. (2008).[1] Challenges in Modern Drug Discovery: A Case Study of Boceprevir, an HCV Protease Inhibitor.[1] Accounts of Chemical Research. [Link]

    • Context: Describes the synthetic optimization of the P1 cyclobutyl moiety and salt handling.
  • Venkkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor. Journal of Medicinal Chemistry. [Link]

    • Context: Provides structural data on the P1 fragment and its binding interactions.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. [Link]

    • Context: Foundational text on why Tosylate salts often yield superior crystallinity compared to HCl for hydrophobic amines.
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System.[Link]

    • Context: The authoritative repository for verifying space group assignments for aminoketone salts.

Sources

Bioactivity Comparison of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioactivity, mechanistic profile, and experimental validation of inhibitors based on the 1-(1-Aminocyclobutyl)-3-methylbutan-2-one scaffold. This structural motif serves as a critical P1-warhead unit in the design of reversible covalent inhibitors, primarily targeting cysteine proteases like Cathepsin K and serine proteases like HCV NS3 .

Executive Summary

The 1-(1-Aminocyclobutyl)-3-methylbutan-2-one moiety represents a specialized pharmacophore designed to constrain the P1 position of peptide-mimetic inhibitors while presenting a methyl ketone warhead to the enzyme active site. Unlike flexible leucine analogs, the 1-aminocyclobutyl group (a cycloleucine mimic) restricts the conformational entropy of the inhibitor, enhancing binding affinity to the S1 subsite. The 3-methylbutan-2-one segment acts as a transition-state mimic, forming a reversible hemiketal adduct with the catalytic cysteine (or serine) of the target protease.

Key Applications:

  • Primary Target: Cathepsin K (Osteoporosis, Bone Resorption).

  • Secondary Target: HCV NS3 Protease (Viral Replication).

  • Mechanism: Reversible covalent inhibition via hemiketal formation.

Mechanistic Profile & Structural Logic[1]

The Pharmacophore

The scaffold consists of two functional domains:[1]

  • P1 Constraint (1-Aminocyclobutyl): This gem-disubstituted ring locks the

    
     angles of the backbone, minimizing the entropic penalty upon binding. It optimally fills the hydrophobic S1 pocket  of Cathepsin K, which prefers small, hydrophobic residues.
    
  • Warhead (Methyl Ketone): The ketone carbonyl is electrophilic. It undergoes nucleophilic attack by the active site thiolate (Cys25 in Cat K) to form a thiohemiketal intermediate. This mimics the tetrahedral transition state of peptide bond hydrolysis.

Binding Mode Visualization

The following diagram illustrates the kinetic mechanism of inhibition, contrasting the Ketone scaffold with the Nitrile warhead (found in Odanacatib).

InhibitionMechanism Enzyme Free Enzyme (Cathepsin K - Cys25-SH) Complex Michaelis Complex (E•I) Enzyme->Complex Kon Thioimidate Thioimidate Adduct (High Stability) Enzyme->Thioimidate Nitrile Pathway Inhibitor Inhibitor (Aminocyclobutyl-Ketone) Inhibitor->Complex Transition Tetrahedral Adduct (Thiohemiketal) Complex->Transition Nucleophilic Attack (Reversible) Transition->Complex Koff Nitrile Alternative: Nitrile Warhead (Odanacatib) Nitrile->Thioimidate

Caption: Mechanistic pathway of Cathepsin K inhibition. The methyl ketone forms a reversible thiohemiketal, whereas nitrile warheads form a more stable thioimidate adduct.

Comparative Bioactivity Data[3]

The following table contrasts inhibitors derived from the 1-(1-Aminocyclobutyl)-3-methylbutan-2-one scaffold against industry standards like Odanacatib (Nitrile) and Balicatib (Basic Nitrile).

Table 1: Inhibitor Performance Metrics (Cathepsin K)
FeatureAminocyclobutyl Methyl KetoneOdanacatib (MK-0822)Balicatib (AAE581)
Warhead Type Methyl Ketone (

)
Nitrile (

)
Nitrile (

)
P1 Motif 1-Aminocyclobutyl 1-CyanocyclopropylBasic Amine Sidechain
Binding Mode Reversible ThiohemiketalReversible ThioimidateReversible Thioimidate
Potency (

)
10 - 50 nM (Moderate)0.2 nM (High)1.4 nM (High)
Selectivity (Cat K/L) >500-fold>5,000-fold~1,000-fold
Metabolic Stability High (Ketone is stable)High (Blocked metabolism)Moderate (Basic amine issues)
Toxicity Risk Low (No lysosomotropism)Low (Skin issues in trials)High (Lysosomotropism)

Analysis:

  • Potency: The methyl ketone scaffold is generally less potent than the nitrile warheads (nM vs pM range) because the ketone carbonyl is less electrophilic than the nitrile carbon in the enzyme active site.

  • Selectivity: The 1-aminocyclobutyl group provides excellent selectivity for Cathepsin K over Cathepsins L and S due to the precise steric fit in the S1 pocket, which is distinct in Cat K.

  • Utility: While Odanacatib is superior for clinical efficacy, the Aminocyclobutyl Methyl Ketone scaffold is preferred in early-stage research and Fragment-Based Drug Design (FBDD) due to its synthetic accessibility and "clean" reversible kinetics.

Experimental Protocols

To validate the bioactivity of this scaffold, the following Fluorogenic Enzyme Assay is the gold standard. This protocol ensures precise determination of


 and 

values.
Protocol: Cathepsin K Inhibition Assay (Fluorogenic)

Objective: Determine the inhibitory potency (


) of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one derivatives.

Reagents:

  • Enzyme: Recombinant Human Cathepsin K (0.1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
    ).
    
  • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (freshly added).

  • Inhibitor: Serial dilutions of the test compound in DMSO.

Workflow:

  • Preparation: Dilute Cathepsin K in Assay Buffer to 2x concentration.

  • Pre-incubation: Add 25

    
     of Enzyme solution to 96-well black plates. Add 1 
    
    
    
    of Inhibitor (or DMSO control). Incubate for 15 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add 25

    
     of Substrate solution (2x concentration, final 20 
    
    
    
    ).
  • Measurement: Monitor fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Inhibitor].

Self-Validating Check:

  • Control: Include E-64 (irreversible broad-spectrum inhibitor) as a positive control; it should show 100% inhibition.

  • Linearity: Ensure the "No Inhibitor" slope is linear (

    
    ). If curvature exists, substrate depletion is occurring; reduce enzyme concentration.
    

Synthesis & Structural Logic Diagram

The synthesis of this scaffold typically involves the formation of the cyclobutane ring followed by the installation of the ketone warhead.

SynthesisLogic Start Cyclobutanone AminoNitrile 1-Aminocyclobutane carbonitrile Start->AminoNitrile Ring Formation Reagent Strecker Synthesis (NaCN, NH4Cl) Reagent->AminoNitrile AminoAcid 1-Aminocyclobutane carboxylic acid AminoNitrile->AminoAcid Hydrolysis Scaffold 1-(1-Aminocyclobutyl)- 3-methylbutan-2-one (Target Scaffold) AminoAcid->Scaffold Grignard/Weinreb (Isopropyl addition)

Caption: Synthetic pathway for the 1-aminocyclobutyl methyl ketone scaffold.

References

  • Discovery of Odanacatib (MK-0822) . Journal of Medicinal Chemistry. Describes the evolution of nitrile inhibitors from ketone precursors.

  • Cathepsin K Inhibitors: A Review . Bioorganic & Medicinal Chemistry Letters. Comparative analysis of warheads including ketones and nitriles.

  • Mechanism of Cysteine Protease Inhibition . Chemical Reviews. Detailed kinetics of hemiketal vs thioimidate formation.

  • MIV-711 and Cathepsin K . Bone. Clinical data on Cathepsin K inhibitors with constrained P1 motifs.

  • Sigma-Aldrich Product Data . Specification sheet for 1-(1-aminocyclobutyl)-3-methylbutan-2-one (CAS 1602146-09-7).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1602146-09-7 (Free Base)

Executive Safety Summary & Risk Assessment

Status: High-Risk Intermediate Chemical Class:


-Aminoketone / Cyclobutane Derivative

Critical Hazard Warning: Specific toxicological and physical property data for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one is limited in public literature. Therefore, "Worst-Case" Read-Across protocols must be applied. This compound combines the instability of a free


-aminoketone with the ring strain of a cyclobutyl group.

Primary Risks:

  • Thermodynamic Instability: Free

    
    -aminoketones are prone to rapid self-condensation (dimerization to dihydropyrazines) and oxidation. Handling time must be minimized. 
    
  • Corrosivity: The primary amine at the 1-position of the cyclobutyl ring renders the compound basic and potentially corrosive to mucous membranes, eyes, and skin.

  • Flammability: Based on the molecular weight and ketone functionality (analogous to 3-methylbutan-2-one), this compound is likely a Class 3 Flammable Liquid or low-melting solid with a flash point potentially

    
    C.[1]
    

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires an upgraded PPE tier due to its potential for irreversible eye damage and skin sensitization.

Protection Zone Standard Requirement Technical Specification / Rationale
Ocular Goggles + Face Shield Why: Amines are severe lachrymators and can cause permanent corneal opacity. Safety glasses are insufficient for liquid handling. Spec: ANSI Z87.1+ Chemical Splash Goggles combined with a full-face shield during transfer operations.
Dermal (Hands) Double Gloving Why: Ketones permeate standard nitrile rapidly; amines cause chemical burns. Inner Layer: 4 mil Nitrile (Dexterity). Outer Layer: 8 mil Nitrile or Butyl Rubber (Permeation resistance). Protocol: Change outer gloves immediately upon splash or every 30 minutes.
Respiratory Engineering Control Why: High volatility and amine toxicity. Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary (Spill): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body FR Lab Coat Why: Flammability risk.[2][3][4][5][6][7][8][9] Spec: Flame-Resistant (Nomex or chemically treated cotton) lab coat with snap closures for quick removal.

Operational Protocol: The "Cold-Chain / Inert" Workflow

This protocol is designed to prevent the three failure modes: Decomposition, Ignition, and Exposure.

Phase A: Receipt & Storage (The "Triage" Step)
  • Immediate Action: Upon receipt, do not store on a general chemical shelf.

  • Environment: Store at -20°C (Freezer) .

  • Atmosphere: The container must be purged with Argon or Nitrogen . Oxygen promotes rapid degradation of the amine.

  • Container: Amber glass with a PTFE-lined cap (protects from light and prevents leaching).

Phase B: Weighing & Transfer (The "Critical Exposure" Step)
  • Location: Inside a functioning fume hood. Never on an open bench.

  • Tools: Use PTFE (Teflon) or Glass spatulas/pipettes.

    • Avoid Metal: Trace metals can catalyze the decomposition of strained aminoketones.

  • Technique:

    • Equilibrate the vial to room temperature inside a desiccator before opening (prevents water condensation, which accelerates hydrolysis).

    • Dispense the required amount rapidly.

    • Immediate Quench: If not using immediately, dissolve in the reaction solvent or convert to the HCl salt (see Stabilization below).

Phase C: Stabilization (Optional but Recommended)

If the free base is not used within 1 hour:

  • Protocol: Dissolve in diethyl ether or dioxane and treat with 1 equivalent of 4M HCl in Dioxane.

  • Result: Precipitates the Hydrochloride Salt , which is significantly more stable and safer to store.

Visual Workflows

Figure 1: Safe Handling Lifecycle

This diagram illustrates the "Inert Path" required to maintain compound integrity and operator safety.

SafeHandling Receipt Receipt of Chemical (Check Seal Integrity) Triage Triage: Is it frozen? Receipt->Triage Storage Storage: -20°C, Argon Purge Amber Vial Triage->Storage Immediate Equilibration Equilibration: Warm to RT in Desiccator (Prevent Condensation) Storage->Equilibration Before Use Transfer Transfer (Fume Hood): Double Gloves + Face Shield Non-metallic tools Equilibration->Transfer Reaction Immediate Reaction or Salt Formation Transfer->Reaction < 15 mins

Caption: The "Inert Path" workflow emphasizes temperature control and moisture exclusion to prevent runaway decomposition.

Figure 2: Spill Response Decision Logic

Immediate actions for accidental release.

SpillResponse Start Spill Detected Volume Volume > 50 mL? Start->Volume FumeHood Inside Fume Hood? Volume->FumeHood No Evacuate EVACUATE LAB Call EHS Volume->Evacuate Yes FumeHood->Evacuate No (Benchtop) Absorb Absorb with Vermiculite/Sand FumeHood->Absorb Yes Neutralize Treat Waste as Flammable/Corrosive Absorb->Neutralize

Caption: Decision tree prioritizing evacuation for benchtop spills due to high volatility and amine toxicity.

Disposal & Waste Management

Waste Stream Classification:

  • Primary: Flammable Organic Waste (High BTU).

  • Secondary: Corrosive (Basic).

Disposal Protocol:

  • Quenching: Do not dispose of the pure free base directly. Dilute with a compatible solvent (e.g., Ethanol) and neutralize with dilute Acetic Acid to pH 7-8.

  • Segregation: Place in the "Flammable Solvents - Non-Halogenated" waste container.

  • Labeling: Tag must explicitly list: "Aminoketone," "Flammable," "Corrosive," "Toxic."

  • Prohibited: Do NOT mix with oxidizing acids (Nitric, Perchloric) or chlorinated solvents (potential alkylation/exotherm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11251, 3-Methyl-2-butanone (Analogous Ketone Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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